1,4-Dichlorophthalazine-6-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dichlorophthalazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)9(11)14-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDQOMCKHDEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443105 | |
| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178308-61-7 | |
| Record name | 1,4-dichlorophthalazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 1,4-Dichlorophthalazine-6-carbonitrile
This guide provides a comprehensive technical overview of the structural analysis of 1,4-Dichlorophthalazine-6-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Phthalazine derivatives are known for their wide range of biological activities, and the introduction of chloro and cyano functionalities offers unique electronic and steric properties that are critical for tuning molecular interactions.[1] This document outlines the logical workflow for confirming the structure and elucidating the physicochemical properties of this specific molecule, from synthesis to advanced characterization.
Rationale and Synthetic Strategy
The analysis of any novel compound begins with a robust and verifiable synthetic pathway. The chloro and cyano groups are strongly electron-withdrawing, which significantly influences the reactivity of the phthalazine core. Therefore, a late-stage introduction of these functionalities can be challenging. A more prudent approach involves building the core from a precursor that already contains the requisite cyano group.
The proposed synthesis starts from 4-cyanophthalic acid, proceeding through cyclization with hydrazine to form the phthalazine-1,4-dione scaffold, followed by chlorination. This method ensures the unambiguous placement of the carbonitrile group at the 6-position.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
-
Step 1: Synthesis of 6-Cyanophthalazine-1,4-dione.
-
To a round-bottom flask equipped with a reflux condenser, add 4-cyanophthalic acid (1.0 equiv.) and hydrazine hydrate (1.2 equiv.).
-
Add ethanol as a solvent and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-cyanophthalazine-1,4-dione. The product can be used in the next step without further purification.
-
-
Step 2: Synthesis of this compound. [2]
-
In a flask under an inert atmosphere (e.g., Argon), suspend 6-cyanophthalazine-1,4-dione (1.0 equiv.) in N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃, ~3.0 equiv.) to the suspension at room temperature.
-
Heat the reaction mixture to 80°C for 2-4 hours. The reaction should become a clear solution.
-
After completion, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Spectroscopic and Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with a discussion on X-ray crystallography and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. The predicted spectra are based on known data for 1,4-dichlorophthalazine and the established effects of a cyano substituent on an aromatic system.[2]
-
¹H NMR Spectroscopy: The introduction of the electron-withdrawing cyano group at C6 will significantly deshield the adjacent protons. The aromatic region will feature three distinct signals corresponding to the protons at the C5, C7, and C8 positions.
-
H-5: Expected to be a doublet, significantly downfield due to the proximity of the electron-withdrawing nitrogen of the phthalazine ring and the C6-cyano group.
-
H-7: Expected to be a doublet of doublets, coupled to both H-5 and H-8.
-
H-8: Expected to be a doublet, coupled to H-7.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide key information, particularly the chemical shifts of the carbons bearing the chloro and cyano groups.
-
C1 & C4: These carbons, bonded to chlorine, are expected to appear significantly downfield, likely around 155 ppm.[2]
-
C6: The carbon atom attached to the cyano group will be deshielded.
-
C≡N: The nitrile carbon itself has a characteristic chemical shift in the 115–120 ppm range.[3]
-
Aromatic Carbons: The remaining six carbons of the bicyclic system will appear in the typical aromatic region (125-140 ppm).
-
| Data Type | Predicted Chemical Shift / Frequency / m/z | Rationale / Key Features |
| ¹H NMR (in CDCl₃) | ~ 8.0 - 8.5 ppm | Three distinct signals in the aromatic region. Protons will be deshielded due to the electron-withdrawing nature of the chloro and cyano groups. Expect complex splitting patterns (doublets, doublet of doublets). |
| ¹³C NMR (in CDCl₃) | C-Cl: ~155 ppmC-CN: ~135-140 ppmC≡N: ~115-120 ppmAromatic C-H & C-C: ~125-135 ppm | Distinct signals for carbons attached to heteroatoms. The nitrile carbon signal is a key identifier.[2][3] |
| IR Spectroscopy (KBr) | C≡N stretch: ~2230 cm⁻¹ (sharp, strong) C-Cl stretch: ~700-800 cm⁻¹Aromatic C=C/C=N stretch: ~1500-1600 cm⁻¹Aromatic C-H stretch: >3000 cm⁻¹ | The nitrile stretch is highly diagnostic and should be a prominent feature of the spectrum.[4][5] |
| Mass Spec. (EI) | M⁺: m/z 223 (base) M⁺+2: m/z 225 (approx. 65% of M⁺)M⁺+4: m/z 227 (approx. 10% of M⁺)Fragments: m/z 188 (M-Cl), m/z 161 (M-Cl-HCN) | The isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl) is the most definitive feature, creating a characteristic M⁺, M⁺+2, and M⁺+4 cluster. Fragmentation will likely involve the sequential loss of chlorine and HCN. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most telling feature will be the nitrile stretch.
-
C≡N Stretch: A sharp and intense absorption peak is expected around 2230 cm⁻¹. The conjugation with the aromatic system slightly lowers the frequency compared to aliphatic nitriles.[5]
-
Aromatic Vibrations: The spectrum will also show characteristic peaks for aromatic C=C and C=N stretching in the 1500-1600 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition through isotopic patterns.
-
Molecular Ion Peak: The key diagnostic feature will be the isotopic cluster for the molecular ion (M⁺) due to the presence of two chlorine atoms. The expected pattern will be a base peak at m/z 223 (for C₉H₃³⁵Cl₂N₃), a peak at m/z 225 of about 65% relative intensity (for one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z 227 of about 10% intensity (for two ³⁷Cl atoms).
-
Fragmentation Pattern: Electron Impact (EI) ionization would likely induce fragmentation through several pathways. A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical (M-Cl), which would result in a fragment at m/z 188. Subsequent loss of hydrogen cyanide (HCN) from the nitrile group is also a plausible fragmentation pathway.
Solid-State Structure and Computational Analysis
While spectroscopic methods confirm connectivity, X-ray crystallography provides the definitive solid-state structure, and computational modeling offers insights into the molecule's electronic properties.
Single-Crystal X-ray Crystallography
Obtaining a single crystal suitable for X-ray diffraction would provide precise data on bond lengths, bond angles, and intermolecular interactions.
-
Expected Molecular Geometry: The phthalazine core is expected to be largely planar. The chlorine and nitrile substituents will lie in this plane.
-
Intermolecular Interactions: In the crystal lattice, π-π stacking interactions between the aromatic rings are highly probable. Furthermore, the nitrogen atom of the cyano group and the chlorine atoms can act as weak hydrogen bond acceptors, potentially forming C-H···N or C-H···Cl interactions that stabilize the crystal packing.[6]
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., dichloromethane/hexane).
-
Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystallographic model.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. They can be used to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts.[1][7][8]
-
Methodology: A typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).
-
Applications:
-
Geometry: Confirm the planarity of the molecule and predict bond lengths and angles.
-
IR Spectrum: Calculate the vibrational frequencies, which can be compared to the experimental IR spectrum to aid in peak assignment.
-
NMR Spectrum: Use the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C chemical shifts, providing theoretical validation for the experimental assignments.
-
Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior and reactivity.
-
Caption: Integrated workflow for the structural elucidation of the target molecule.
Conclusion
The structural analysis of this compound requires a synergistic combination of synthesis, spectroscopy, and computational methods. The proposed synthetic route provides a clear and logical path to the target compound. The predicted spectroscopic data, particularly the unique isotopic signature in the mass spectrum, the sharp nitrile peak in the IR spectrum, and the complex aromatic pattern in the NMR spectrum, provide a robust framework for its identification. Final confirmation via single-crystal X-ray crystallography, supported by DFT calculations, would offer a complete and unambiguous picture of its molecular and electronic structure, paving the way for its further investigation in drug discovery and materials science applications.
References
- Al-Mulla, A. A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Pharma Chem, 9(13), 141–147.
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PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link][9]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link][4]
- El-Sayed, W. A., et al. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Serbian Chemical Society, 75(8), 1045-1056.
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Chen, I. Y., et al. (2018). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 23(12), 3239. Available at: [Link][2]
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Al-Majid, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. IUCrData, 3(12), x181827. Available at: [Link][6]
- Arkivoc. (2000).
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][10]
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Toman, P., et al. (2024). DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. Molecules, 29(6), 1349. Available at: [Link][7]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][3]
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Kniess, T., et al. (2020). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2020(2), M1131. Available at: [Link][11]
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Berezina, T. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][12][13]triazines. Journal of Structural Chemistry, 63, 1335–1349. Available at: [Link][14]
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OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Rice University. Retrieved from [Link][5]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][15]
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Belysheva, G. L., et al. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules, 26(16), 4991. Available at: [Link][8]
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Spectroscopic Characterization of 1,4-Dichlorophthalazine-6-carbonitrile: A Technical Guide for Researchers
Abstract
Introduction: The Need for Predictive Spectroscopic Analysis
1,4-Dichlorophthalazine is a key heterocyclic building block used in the synthesis of a variety of biologically active compounds. The introduction of a carbonitrile (-C≡N) group onto this scaffold, creating 1,4-Dichlorophthalazine-6-carbonitrile, is a logical step in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor binding interactions. The nitrile group is a versatile functional handle for further chemical transformations and can act as a hydrogen bond acceptor.
To facilitate research and development involving this novel compound, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. In the absence of published experimental data for this compound, this guide leverages foundational spectroscopic principles and data from the well-characterized parent molecule, 1,4-Dichlorophthalazine[1], to construct a reliable, predictive spectroscopic profile.
Molecular Structure and Its Spectroscopic Implications
The key structural difference between the parent compound and the target molecule is the substitution of a hydrogen atom with a carbonitrile group on the benzene ring portion of the phthalazine core. This substitution breaks the C₂ symmetry of the aromatic ring system, which has profound and predictable consequences for the molecule's spectroscopic output, particularly in NMR.
Caption: A generalized workflow from synthesis to full spectroscopic characterization.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh (~0.1 mg) of the purified compound and dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high mass accuracy.
-
Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.
-
Analysis: Determine the exact mass of the molecular ion [M+H]⁺. Use the instrument's software to calculate the molecular formula based on the high-accuracy mass and compare the observed isotopic pattern with the theoretical pattern for a C₉H₃Cl₂N₃ species.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid directly on the crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Process the spectrum to identify key absorption bands. Pay close attention to the 2200-2300 cm⁻¹ region for the characteristic nitrile peak.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the highly pure, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and analyze chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Interpretation: Correlate the ¹H and ¹³C spectra. If necessary, run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.
Conclusion
This guide provides a robust, scientifically-grounded framework for the spectroscopic identification of this compound. By leveraging validated data from the parent molecule 1,4-Dichlorophthalazine and applying fundamental principles of spectroscopy, we have established a set of predictive data that will be invaluable for any researcher working with this compound. The key diagnostic markers to confirm the identity of the target molecule are: a molecular ion cluster around m/z 223, 225, and 227 in the mass spectrum; a strong, sharp IR absorption near 2230 cm⁻¹; and a ¹H NMR spectrum showing three distinct aromatic signals with predictable downfield shifts. This document serves as a practical tool to accelerate research and ensure confidence in the structural integrity of synthesized materials.
References
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LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]
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An In-depth Technical Guide to 1,4-Dichlorophthalazine and the Predicted Solubility of its 6-Carbonitrile Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Dichlorophthalazine, a key intermediate in medicinal chemistry. Due to the limited availability of public data on its derivatives, this document also presents a scientifically grounded extrapolation of the physicochemical properties, particularly the solubility, of the hypothetical compound 1,4-Dichlorophthalazine-6-carbonitrile. This guide is intended to serve as a valuable resource for researchers working with phthalazine scaffolds in drug discovery and development, offering insights into their synthesis, properties, and the potential impact of functional group modifications.
Introduction to 1,4-Dichlorophthalazine: A Versatile Scaffold
1,4-Dichlorophthalazine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antihypertensive, antimicrobial, and antitumor effects.[3][4] The presence of two reactive chlorine atoms in the 1 and 4 positions makes 1,4-Dichlorophthalazine a highly versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in drug design.[1]
Physicochemical Properties of 1,4-Dichlorophthalazine
A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process. Below is a summary of the known properties of 1,4-Dichlorophthalazine.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂N₂ | [5][6] |
| Molecular Weight | 199.04 g/mol | [1][2][5] |
| Appearance | White to yellow solid | [2][7] |
| Melting Point | 160-162 °C | [1] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [8] |
| Solubility in Organic Solvents | Soluble in Chloroform and Methanol | [8] |
| CAS Number | 4752-10-7 | [1][5] |
Synthesis of 1,4-Dichlorophthalazine
Several synthetic routes to 1,4-Dichlorophthalazine have been reported, with the most common starting from phthaloyl hydrazine. A general and efficient method involves the treatment of phthaloyl hydrazine with a chlorinating agent such as phosphoryl chloride (POCl₃).[8]
A typical laboratory-scale synthesis is as follows:
-
Phthaloyl hydrazine is added to an excess of phosphoryl chloride.
-
The mixture is heated, typically to around 110°C, for a specified period.
-
After the reaction is complete, the mixture is cooled and carefully quenched with crushed ice.
-
The resulting precipitate, 1,4-Dichlorophthalazine, is collected by filtration, washed with water until neutral, and dried.[8]
Other reported methods utilize different chlorinating agents, such as a mixture of phosphorus pentachloride and phosphorus trioxide, though these can be more corrosive and generate more waste.[3]
Applications in Medicinal Chemistry
The utility of 1,4-Dichlorophthalazine as a synthetic intermediate is well-documented. It has been employed as a starting material for the synthesis of:
-
Potent inhibitors of VEGF receptors I and II , which are crucial targets in anti-angiogenic cancer therapy.
-
Novel soluble polymer-bound ligands , demonstrating its application in the development of advanced materials and catalysts.[1]
-
A diverse range of 1,4-disubstituted phthalazine derivatives with potential as anticancer agents.[4]
The reactivity of the chloro-substituents allows for the facile introduction of various amine, thiol, and other nucleophilic groups, making it an ideal scaffold for generating compound libraries for high-throughput screening.
Understanding and Predicting Solubility: The Case of this compound
While extensive data exists for 1,4-Dichlorophthalazine, its 6-carbonitrile derivative is not well-characterized in publicly accessible literature. However, by understanding the influence of the nitrile functional group, we can make informed predictions about its properties, particularly its solubility.
The Critical Role of the Nitrile Group in Drug Design
The nitrile group (-C≡N) is a small, linear, and polar functional group that is increasingly utilized in medicinal chemistry.[9][10] Its incorporation into a molecule can have several beneficial effects:
-
Modulation of Physicochemical Properties: The nitrile group can influence a molecule's polarity, hydrogen bonding capacity, and overall solubility.[9][11]
-
Enhanced Biological Activity: The nitrile can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[11]
-
Improved Pharmacokinetic Profile: Introduction of a nitrile can block metabolically labile sites, increasing the metabolic stability of a drug candidate.[11] In some cases, it can also improve water solubility and decrease susceptibility to oxidative metabolism.[10]
Predicted Physicochemical Properties of this compound
The introduction of a carbonitrile group at the 6-position of the 1,4-Dichlorophthalazine core is expected to alter its physicochemical properties.
Figure 1: Predicted changes in physicochemical properties with the addition of a 6-carbonitrile group.
Predicting the Solubility of this compound
Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a polar nitrile group to the relatively non-polar phthalazine ring system is anticipated to increase the overall polarity of the molecule. This increased polarity could lead to enhanced solubility in polar solvents, including aqueous media.
It is important to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a solvent at a given temperature and pressure. It is a state of dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12][13]
-
Kinetic Solubility: A measure of the concentration of a compound that can be dissolved in a solvent under non-equilibrium conditions, often involving the precipitation of a supersaturated solution.[12][13]
For drug discovery purposes, kinetic solubility is often measured in high-throughput screening, while thermodynamic solubility provides a more fundamental understanding of the compound's behavior.
Based on general principles, the nitrile group in this compound is expected to:
-
Increase interactions with polar solvents through dipole-dipole interactions.
-
Potentially act as a hydrogen bond acceptor , further enhancing interactions with protic solvents like water and alcohols.
These factors suggest that this compound would likely exhibit greater aqueous solubility compared to the parent compound, 1,4-Dichlorophthalazine. However, the overall solubility will still be influenced by the crystalline structure and the hydrophobic nature of the dichlorophthalazine core.
Experimental Determination of Solubility: A Standardized Workflow
To validate the predicted solubility of this compound, a systematic experimental approach is necessary. The following workflow outlines a standard procedure for determining the thermodynamic solubility of a novel compound.
Figure 2: A standardized workflow for the experimental determination of thermodynamic solubility.
A crucial aspect of this workflow is ensuring that true equilibrium is reached during the equilibration step. This is typically achieved by agitating an excess of the solid compound in the chosen solvent for an extended period (e.g., 24-48 hours) at a constant temperature.[14] The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Safety and Handling
For 1,4-Dichlorophthalazine:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[15]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it in a freezer and under an inert atmosphere.[15] It is also noted to be moisture-sensitive.[2]
For this compound:
As a novel compound, a full safety profile is not available. It should be handled with caution, assuming it possesses similar or potentially greater toxicity than the parent compound. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.
Conclusion
1,4-Dichlorophthalazine is a valuable and versatile building block in medicinal chemistry, offering a reactive scaffold for the synthesis of diverse and biologically active molecules. While its 6-carbonitrile derivative remains a hypothetical compound in the public domain, a scientific understanding of the role of the nitrile functional group allows for informed predictions of its physicochemical properties. The introduction of a 6-carbonitrile group is expected to increase the polarity and potentially the aqueous solubility of the 1,4-Dichlorophthalazine core. Experimental validation through a systematic solubility determination workflow is essential to confirm these predictions and to fully characterize this and other novel phthalazine derivatives for their potential in drug discovery and development.
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The Advent of a Novel Scaffold: A Technical Guide to the Synthesis and Characterization of 1,4-Dichlorophthalazine-6-carbonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic introduction of various functional groups onto this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide delineates the conceptual discovery and a plausible, robust synthetic pathway to a novel derivative, 1,4-Dichlorophthalazine-6-carbonitrile . While the direct discovery of this specific molecule is not prominently documented in publicly available literature, its synthesis is logically extrapolated from established chemical principles. This document provides a comprehensive, in-depth exploration of a proposed synthetic route, the underlying chemical logic, detailed experimental protocols, and the characterization of this promising chemical entity. The strategic incorporation of a nitrile group at the 6-position, combined with the reactive chloro-substituents at the 1 and 4-positions, presents a trifunctionalized scaffold with significant potential for further chemical elaboration in drug discovery programs.
Introduction: The Strategic Imperative for Novel Phthalazine Derivatives
Phthalazine and its derivatives exhibit a remarkable breadth of biological activities, including but not limited to antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,4-dichlorophthalazine backbone, in particular, serves as a versatile intermediate, with the two chlorine atoms acting as excellent leaving groups for nucleophilic substitution, enabling the introduction of diverse functionalities.[3][4]
The nitrile functional group is a valuable pharmacophore in drug design.[5] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with biological targets. Furthermore, the nitrile group is metabolically stable and can be synthetically transformed into other important functionalities such as amines, amides, and carboxylic acids. The strategic placement of a nitrile group on the phthalazine core, therefore, represents a logical step in the exploration of new chemical space for drug discovery.
This guide focuses on the synthesis of this compound, a molecule that, to the best of our knowledge, is not commercially available and its synthesis not explicitly detailed in peer-reviewed journals. We present a well-reasoned, multi-step synthetic approach, grounded in established organic chemistry transformations.
Proposed Synthetic Pathway: A Multi-Step Approach to this compound
The proposed synthesis commences with a commercially available, substituted phthalic acid derivative, proceeding through the formation of the phthalazinone core, followed by chlorination and finally, the introduction of the nitrile group. This strategic sequence is designed to maximize yield and purity while minimizing potential side reactions.
Rationale for the Synthetic Strategy
The chosen pathway prioritizes the introduction of the nitrile precursor (an amino group, which is then converted to a bromo group) at an early stage. This approach avoids potential complications with direct functionalization of the pre-formed 1,4-dichlorophthalazine, which could lead to a mixture of regioisomers and is generally more challenging. The Sandmeyer reaction provides a reliable method for converting the amino group to a bromo group, which is an excellent substrate for subsequent palladium-catalyzed cyanation.[1][6]
Detailed Experimental Protocols
Synthesis of 6-Amino-2,3-dihydro-1,4-phthalazinedione (C)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-aminophthalic acid (1 equivalent).
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) and a suitable solvent such as ethanol or water.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6-aminophthalhydrazide, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The initial product exists as 6-aminophthalhydrazide which is in equilibrium with 6-amino-2,3-dihydro-1,4-phthalazinedione.
Synthesis of 6-Bromo-2,3-dihydro-1,4-phthalazinedione (D) via Sandmeyer Reaction
-
Diazotization: Suspend 6-amino-2,3-dihydro-1,4-phthalazinedione (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%). Cool the suspension to 0-5 °C in an ice bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and collect the precipitated solid by filtration. Wash the solid with water and dry. Recrystallization from a suitable solvent like ethanol may be required for purification.[6]
Synthesis of 6-Bromo-1,4-dichlorophthalazine (E)
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-2,3-dihydro-1,4-phthalazinedione (1 equivalent) in an excess of phosphorus oxychloride (POCl3).
-
Reaction: Heat the mixture to reflux for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
Workup: Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.[7]
Synthesis of this compound (F) via Palladium-Catalyzed Cyanation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-1,4-dichlorophthalazine (1 equivalent), zinc cyanide (Zn(CN)2, 0.6 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8][9]
Physicochemical Properties and Characterization Data
The following table summarizes the expected physicochemical properties of this compound.
| Property | Expected Value |
| Molecular Formula | C9H3Cl2N3 |
| Molecular Weight | 224.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not determined |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in chlorinated solvents, insoluble in water. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.5 (m, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 115-160 (aromatic and nitrile carbons) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1600, 1550, 1480 (aromatic C=C and C=N stretch), ~750-850 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 223 (M⁺), 225 (M+2)⁺, 227 (M+4)⁺ |
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Special care should be taken when handling phosphorus oxychloride and zinc cyanide, which are highly toxic and corrosive.
Applications and Future Directions
The synthesized this compound is a highly versatile building block for further chemical exploration. The two chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the creation of a diverse library of compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for derivatization.
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Methodological & Application
Synthesis Protocol for 1,4-Dichlorophthalazine-6-carbonitrile: A Detailed Guide for Medicinal Chemistry and Drug Development
Abstract
This comprehensive application note provides a detailed, research-grade protocol for the synthesis of 1,4-Dichlorophthalazine-6-carbonitrile, a key heterocyclic building block in medicinal chemistry. Phthalazine derivatives are integral to the development of novel therapeutics, exhibiting a wide range of biological activities.[1] This guide elucidates the synthetic pathway from 4-cyanophthalic acid, detailing the formation of the phthalhydrazide intermediate followed by a robust chlorination procedure. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles to ensure procedural success and safety. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction: The Significance of Phthalazine Scaffolds
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their rigid, planar structure serves as a versatile scaffold for the development of compounds with diverse pharmacological activities, including but not limited to, antihypertensive, antimicrobial, and antitumor properties.[2] The title compound, this compound, is a particularly valuable intermediate. The two chlorine atoms at the 1 and 4 positions provide reactive sites for nucleophilic substitution, allowing for the facile introduction of various functional groups, while the carbonitrile moiety at the 6-position offers a handle for further chemical transformations. This trifunctionality makes it an attractive starting material for the synthesis of complex molecules in drug discovery programs.
The synthetic strategy outlined herein involves a two-step process commencing with the cyclocondensation of 4-cyanophthalic acid with hydrazine hydrate to form 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile. This intermediate is subsequently chlorinated to yield the target compound. This approach is a modification of established methods for the synthesis of analogous phthalazine systems.
Reaction Pathway and Mechanism
The synthesis of this compound proceeds through two key transformations:
Step 1: Formation of 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile (Phthalhydrazide Intermediate)
This step involves the reaction of 4-cyanophthalic acid with hydrazine. The reaction is a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The hydrazine initially attacks one of the carboxylic acid groups, forming a hydrazide intermediate. Subsequent intramolecular attack of the terminal nitrogen of the hydrazide onto the second carboxylic acid group, followed by dehydration, leads to the stable, cyclic phthalhydrazide structure.
Step 2: Chlorination of the Phthalhydrazide Intermediate
The second step is the conversion of the phthalhydrazide intermediate to the final product, this compound. This is achieved through a chlorination reaction, which transforms the cyclic di-amide (lactam) structure into a di-chloro aromatic system. This transformation likely proceeds via the enol tautomer of the phthalhydrazide, which is then chlorinated by a suitable reagent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. The use of chlorinating agents like phosphorus oxychloride is a well-established method for the conversion of phthalazinones to chlorophthalazines.[3]
Below is a visual representation of the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Cyanophthalic acid | ≥98% | Commercially Available |
| Hydrazine hydrate | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| Phosphorus pentachloride (PCl₅) | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
Step-by-Step Synthesis
Step 1: Synthesis of 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophthalic acid (10.0 g, 52.3 mmol).
-
Reagent Addition: To the flask, add hydrazine hydrate (5.24 g, 104.6 mmol, 2.0 eq.) and 100 mL of ethanol.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent system). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the collected solid under vacuum to obtain 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile as a white to off-white solid. The expected yield is typically high for this type of condensation reaction.
Step 2: Synthesis of this compound
CAUTION: This step involves the use of phosphorus oxychloride and phosphorus pentachloride, which are highly corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the dried 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile (5.0 g, 26.7 mmol) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (50 mL) to the flask. The mixture will form a slurry.
-
Heating and Second Reagent Addition: Begin heating the mixture to 80 °C with stirring. Once the temperature has stabilized, slowly add phosphorus pentachloride (11.1 g, 53.4 mmol, 2.0 eq.) in portions through the side neck of the flask. The addition is exothermic, so control the rate of addition to maintain the reaction temperature.
-
Reaction: After the addition is complete, increase the temperature to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction mixture should become a clear, dark solution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This will quench the excess phosphorus oxychloride and phosphorus pentachloride. A solid precipitate will form.
-
Isolation and Neutralization: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Then, wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by another wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield this compound as a crystalline solid.[4]
Data and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield |
| 2,3-dihydro-1,4-dioxophthalazine-6-carbonitrile | C₉H₅N₃O₂ | 187.16 | White to off-white solid | >90% |
| This compound | C₉H₃Cl₂N₃ | 224.05 | Crystalline solid | 70-85% |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety Precautions and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
4-Cyanophthalic acid: May cause skin and eye irritation. Standard PPE (lab coat, gloves, safety glasses) is required.
-
Hydrazine hydrate: Toxic and corrosive. Can cause severe skin burns and eye damage. It is a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Causes severe skin burns and eye damage.[5][6] Inhalation can be fatal. Must be handled in a fume hood with heavy-duty acid-resistant gloves, a face shield, and a lab coat.[7]
-
Phosphorus pentachloride (PCl₅): Corrosive and reacts with water. Causes severe skin burns and eye damage. Handle with the same precautions as phosphorus oxychloride.[8][9]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
5.2. Waste Disposal
-
Acidic Waste: The aqueous filtrate from the chlorination work-up will be acidic. Neutralize carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Waste: All organic solvents and residues should be collected in a designated chlorinated waste container for proper disposal.
-
Solid Waste: The final product and any solid byproducts should be stored in clearly labeled containers.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor by TLC. |
| Loss of product during work-up. | Use minimal amounts of cold solvent for washing the precipitate. | |
| Low yield or incomplete reaction in Step 2 | Insufficient chlorinating agent. | Ensure the correct stoichiometry of PCl₅ is used. |
| Presence of moisture. | Use anhydrous conditions and reagents for the chlorination step. | |
| Product is dark or oily | Impurities from the reaction. | Ensure thorough washing of the crude product before recrystallization. Consider a charcoal treatment during recrystallization if necessary. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the dichlorophthalazine core, coupled with the synthetic handle of the carbonitrile group, opens avenues for the creation of novel and complex molecular architectures with potential therapeutic applications.
References
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- Carling, R. W., et al. (2004). 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues have γ-aminobutyric acidA receptor affinity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2541-2544. (URL: not available)
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Zhang, L., et al. (2009). Synthesis and biological evaluation of 6-alkoxy-[2][10]triazolo[3,4-a]phthalazines as novel PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4025-4028. (URL: not available)
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Cheng, C., et al. (2011). Synthesis and evaluation of 6-alkoxy-[2][10]triazolo[3,4-a]phthalazin-3(2H)-one derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4388-4393. (URL: not available)
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Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-473. (URL: [Link])
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Khan, I., & Al-Harrasi, A. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425. (URL: [Link])
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Phthalonitrile | C8H4N2 - PubChem. (URL: [Link])
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Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
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Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. (URL: [Link])
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Efficient synthesis of selected phthalazine derivatives. Arkivoc, 2005(11), 133-140. (URL: [Link])
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Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Pyridazino-Aromatics. Organic Letters, 14(15), 3978-3981. (URL: [Link])
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,4-Dichlorophthalazine-6-carbonitrile
Introduction: The Strategic Importance of Phthalazine Scaffolds and the Power of C-N Bond Formation
In the landscape of modern medicinal chemistry and drug development, the phthalazine core is a privileged scaffold, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The functionalization of this heterocyclic system is therefore of paramount importance for the generation of novel molecular entities with enhanced potency and selectivity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of contemporary synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, offering a mild and versatile alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[2]
This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to the challenging substrate, 1,4-Dichlorophthalazine-6-carbonitrile. The presence of two reactive chlorine atoms and an electron-withdrawing nitrile group on the phthalazine ring presents unique challenges and opportunities for selective C-N bond formation. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary protocols, mechanistic insights, and practical troubleshooting advice to successfully employ this powerful transformation in their synthetic endeavors.
Part 1: Synthesis of the Starting Material: this compound
A robust and reproducible synthesis of the starting material is crucial for any subsequent chemical transformations. The following multi-step protocol outlines a plausible and referenced route to this compound, commencing from commercially available 4-aminophthalic acid.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol for the Synthesis of this compound
Step 1: Synthesis of 4-Cyanophthalic acid
This step employs a Sandmeyer-type reaction to convert the amino group of 4-aminophthalic acid into a nitrile.
-
Materials: 4-Aminophthalic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), distilled water, ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-aminophthalic acid in dilute hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0 and 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure complete reaction.
-
Acidify the reaction mixture to precipitate the crude 4-cyanophthalic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.
-
Step 2: Synthesis of 3-Cyanophthalic anhydride
The dicarboxylic acid is dehydrated to the corresponding anhydride.
-
Materials: 4-Cyanophthalic acid, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask, suspend 4-cyanophthalic acid in acetic anhydride.[1]
-
Heat the mixture to reflux for several hours until the solid has dissolved and the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool, during which the anhydride may crystallize.
-
Collect the crystalline product by filtration, wash with a small amount of cold ether, and dry under vacuum.
-
Step 3: Synthesis of 6-Cyanophthalazin-1,4-dione
The anhydride is reacted with hydrazine to form the phthalazinedione ring system.
-
Materials: 3-Cyanophthalic anhydride, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 3-cyanophthalic anhydride in ethanol in a round-bottom flask.[3]
-
Slowly add hydrazine hydrate to the solution. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Step 4: Synthesis of this compound
The final step involves the chlorination of the phthalazinedione.
-
Materials: 6-Cyanophthalazin-1,4-dione, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 6-cyanophthalazin-1,4-dione to an excess of phosphorus oxychloride.[4][5]
-
Heat the mixture to reflux for several hours. The reaction mixture will become a clear solution.
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then dry completely. Further purification by column chromatography or recrystallization may be required.
-
Part 2: The Buchwald-Hartwig Amination: A Detailed Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[2][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido ligand.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 3: Experimental Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the selective mono-amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different amine substrates.
Materials and Equipment
-
Substrates: this compound, primary or secondary amine.
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable palladium precatalyst.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl).
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas (argon or nitrogen) supply, standard laboratory glassware for workup and purification.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
-
Addition of Amine:
-
Add the amine (1.0-1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solid reagents.
-
-
Reaction Conditions:
-
Seal the flask or vial and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Part 4: Data Presentation and Optimization
The choice of reaction parameters can significantly impact the yield and selectivity of the Buchwald-Hartwig amination. The following table provides a starting point for the optimization of the reaction with different classes of amines.
| Amine Type | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temperature (°C) | Expected Outcome |
| Primary Aliphatic Amine | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu | Toluene | 80-100 | Good to excellent yield of the mono-aminated product. Potential for di-substitution at higher temperatures or with excess amine. |
| Secondary Aliphatic Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | Moderate to good yield. Steric hindrance may slow down the reaction. |
| Primary Arylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Good yield. Weaker bases are often preferred to avoid side reactions with the nitrile group. |
| Secondary Arylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | 1,4-Dioxane | 100-110 | Moderate yield. Can be challenging due to steric hindrance and lower nucleophilicity. |
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent. | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, LHMDS) and solvents (e.g., THF, DME). |
| Formation of Di-substituted Product | - Excess amine used.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.1 equiv) of the amine.- Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Dehalogenation (Hydrodehalogenation) | - Presence of water or other protic sources.- Certain ligand/base combinations. | - Ensure strictly anhydrous conditions.- Try a different ligand or a weaker base. |
| Decomposition of Starting Material or Product | - Base sensitivity of the nitrile group.- High reaction temperature. | - Use a milder base such as Cs₂CO₃ or K₃PO₄.- Lower the reaction temperature. |
| Difficulty in Purification | - Close polarity of the product and starting material or byproducts. | - Optimize the column chromatography eluent system.- Consider recrystallization as an alternative purification method. |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
- Wu, X., & Fun, H. K. (2010). Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines. Molecules, 15(11), 8047-8058.
- Google Patents. (2019). A kind of preparation method of 1,4- dichloro phthalazines.
-
PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Retrieved from [Link]
- Torkian, L., & Gholap, A. R. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. New Journal of Chemistry, 42(15), 12653-12658.
-
Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. Retrieved from [Link]
-
ResearchGate. (2020). Design and Synthesis of Some New Derivatives of 6,7-Dicholorophthalazine 1,4-(2H, 3H) dione for Pharmacological Testing as Anti-. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). The Reactions of Maleic Anhydride with Hydrazine Hydrate1. Retrieved from [Link]
-
Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]
- Chen, C. Y., et al. (2018).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biosynth.com [biosynth.com]
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- 5. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 1,4-Dichlorophthalazine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Phthalazine-6-carbonitrile Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The strategic functionalization of this core allows for the precise tuning of a molecule's pharmacological profile. 1,4-Dichlorophthalazine-6-carbonitrile is a particularly valuable starting material for the synthesis of novel drug candidates, especially in the development of PARP and VEGF receptor inhibitors.[3] The presence of two reactive chlorine atoms at the 1- and 4-positions, activated by the heterocyclic nitrogen atoms and a potent electron-withdrawing nitrile group at the 6-position, makes this molecule an ideal substrate for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions.
This guide provides a detailed exploration of the chemistry of this compound, focusing on the principles and practical protocols for its selective functionalization. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and offer step-by-step procedures for the synthesis of mono- and di-substituted derivatives.
Mechanistic Insight: Regioselectivity in the SNAr Reaction
The nucleophilic aromatic substitution on this compound proceeds via the classical SNAr mechanism. This process involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group (chloride) restores the aromaticity of the ring.
The regioselectivity of the first substitution is dictated by the electronic effects of the substituents on the phthalazine ring. The two nitrogen atoms in the phthalazine ring, along with the strongly electron-withdrawing nitrile group (-CN) at the 6-position, significantly lower the electron density of the aromatic system, making it susceptible to nucleophilic attack.
The nitrile group exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect. This effect is most pronounced at the positions ortho and para to the nitrile group. In the case of this compound, the C4-position is para to the nitrile group, while the C1-position is in a meta-like position relative to the nitrile group's mesomeric effect.
Therefore, the C4-position is significantly more electron-deficient and thus more activated towards nucleophilic attack than the C1-position. This results in a high degree of regioselectivity for the first substitution at the C4-position.
Caption: SNAr mechanism for the mono-substitution at the C4 position.
Experimental Protocols
Protocol 1: Selective Mono-substitution at the C4-Position with an Amine Nucleophile
This protocol describes a general procedure for the regioselective mono-amination of this compound at the more reactive C4 position. The use of one equivalent of the amine nucleophile under controlled temperature conditions favors the mono-substituted product.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.04 | 1.0 | 1.0 |
| Primary/Secondary Amine | - | 1.0 - 1.1 | 1.0 - 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Anhydrous Ethanol (EtOH) | 46.07 | ~10 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add the amine nucleophile (1.0 - 1.1 mmol).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 4-amino-1-chlorophthalazine-6-carbonitrile derivative.
Expected Outcome:
The reaction is expected to yield the 4-substituted mono-adduct with high regioselectivity. The presence of the remaining chlorine at the C1-position can be confirmed by mass spectrometry (isotopic pattern of chlorine) and NMR spectroscopy.
Protocol 2: Di-substitution with Amine Nucleophiles
This protocol outlines the procedure for the substitution of both chlorine atoms on the phthalazine core. An excess of the nucleophile and elevated temperatures are typically required to drive the reaction to completion.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 226.04 | 1.0 | 1.0 |
| Primary/Secondary Amine | - | > 2.2 | > 2.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | > 3.0 | > 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | ~10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add the amine nucleophile (> 2.2 mmol) and DIPEA (> 3.0 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC. The second substitution is significantly slower than the first.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove DMF, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,4-disubstituted phthalazine-6-carbonitrile.
Caption: General workflow for the synthesis of mono- and di-substituted phthalazines.
Best Practices and Troubleshooting
-
Moisture Sensitivity: While SNAr reactions are generally robust, it is good practice to use anhydrous solvents, especially when working with highly reactive nucleophiles or bases, to prevent the formation of undesired hydroxy-phthalazine byproducts.
-
Choice of Base: A non-nucleophilic base such as DIPEA or triethylamine is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.
-
Solvent Selection: For the first substitution, polar protic solvents like ethanol are often sufficient. For the less reactive second substitution, a higher boiling polar aprotic solvent such as DMF or DMSO may be necessary to achieve a reasonable reaction rate.
-
Monitoring the Reaction: TLC is an effective tool to monitor the disappearance of the starting material and the formation of the mono- and di-substituted products. A distinct spot for each species should be observable.
-
Purification: Column chromatography is often the most effective method for separating the starting material, mono-substituted, and di-substituted products, especially if the reaction does not go to completion.
-
Product Characterization: Unambiguous characterization of the products is essential. For the mono-substituted product, 2D NMR techniques (such as HMBC and NOESY) can be used to definitively confirm the position of substitution.
References
-
Singh, J., & Kumar, R. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
El Sayed, D., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. [Link]
-
Patel, K. M., et al. (2015). Four-Component Synthesis of 3-Amino-1-Aryl-5,10-Dioxo-1H-Pyrazolo[1,2-b] Phthalazine-2-Carbonitrile Derivatives Promoted by Potassium Carbonate. Journal of Chemical Research, 39(8), 482-483. [Link]
-
Hosseinzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]
-
Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. SciForum. [Link]
-
Acar, Ç., et al. (2018). Investigation of nucleophilic substitution pathway for the reactions of 1,4-benzodioxan-6-amine with chlorocyclophosphazenes. ResearchGate. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 3, 17. [Link]
-
Atilla, D., & O'Brien, A. G. (2022). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. The Chemical Record, 22(10), e202200096. [Link]
-
Chen, Y.-L., et al. (2024). Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen, 13(2), e202300174. [Link]
-
Nguyen, T. T. T., et al. (2023). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences, 7(1), 2630-2638. [Link]
-
El-Sayed, W. A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(19), 6296. [Link]
-
Sharma, J. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry [Video]. YouTube. [Link]
-
Bakulev, V. A., et al. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Arkivoc, 2023(6), 1-14. [Link]
-
El-Gaby, M. S. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(5), 264-278. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). ResearchGate. [Link]
-
de Paula, C. C. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2841. [Link]
-
Spiteri, C., & Unsworth, W. P. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 1965-1969. [Link]
-
Global Substance Registration System. (n.d.). 1,4-DICHLOROPHTHALAZINE. Retrieved from [Link]
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Application Notes and Protocols: Strategic Conversion of the Nitrile Group in 1,4-Dichlorophthalazine-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Phthalazine Core and its Cyano-Functionalization
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties. [1][2]The specific compound, 1,4-Dichlorophthalazine-6-carbonitrile, serves as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of the two reactive chlorine atoms at the 1 and 4 positions, coupled with the synthetically malleable nitrile group at the 6-position, offers a trifecta of opportunities for chemical modification. This guide provides detailed protocols for the selective conversion of the nitrile group, a critical step in the elaboration of this scaffold for drug discovery and development programs.
The strategic placement of the nitrile group on the phthalazine ring allows for its transformation into several key functional groups, each with distinct chemical properties and potential for further derivatization. This document will focus on three primary transformations of the nitrile group:
-
Hydrolysis to a Carboxylic Acid: This conversion introduces a key acidic functional group, often crucial for modulating solubility, metabolic stability, and target binding through hydrogen bonding interactions.
-
Reduction to a Primary Amine: The resulting aminomethyl group provides a basic handle for amide bond formation, sulfonylation, and other reactions to build more complex side chains.
-
Conversion to a Tetrazole: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates.
Understanding the nuances of these transformations, including potential side reactions involving the chloro-substituents, is paramount for the successful synthesis of novel phthalazine-based compounds.
I. Hydrolysis of this compound to 1,4-Dichlorophthalazine-6-carboxylic acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. [3][4]This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. [5][6]For the substrate this compound, careful consideration of the reaction conditions is necessary to avoid unwanted side reactions, such as the hydrolysis of the chloro-substituents.
A. Mechanistic Considerations
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. [7][8]This allows for the nucleophilic attack of a water molecule, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. [8]Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt. [5] Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. [8]The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. [5]Subsequent hydrolysis of the amide under basic conditions liberates the carboxylate salt and ammonia. [6]Acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. [3] Given the presence of the two chloro-substituents on the phthalazine ring, which are susceptible to nucleophilic substitution, milder reaction conditions are generally preferred to maintain the integrity of the dichlorophthalazine core.
B. Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to facilitate the hydrolysis of the nitrile group.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (deionized)
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
The product, 1,4-Dichlorophthalazine-6-carboxylic acid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base to achieve the hydrolysis.
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or other suitable alcohol
-
Water (deionized)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, 1,4-Dichlorophthalazine-6-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Alternatively, extract the acidified mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
-
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated H₂SO₄, Water | NaOH or KOH, Water, Ethanol |
| Temperature | Reflux (100-120 °C) | Reflux |
| Workup | Quenching with ice, Neutralization | Acidification |
| Potential Side Reactions | Hydrolysis of chloro groups (at higher temperatures) | Hydrolysis of chloro groups |
| Yield | Generally good | Generally good |
II. Reduction of this compound to (1,4-Dichlorophthalazin-6-yl)methanamine
The reduction of a nitrile to a primary amine is a valuable transformation for introducing a basic center into a molecule. [9]Several reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a common choice. [10]However, catalytic hydrogenation offers a milder and often more chemoselective alternative. [11]
A. Mechanistic Considerations
The reduction of nitriles with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. [7]An aqueous workup then protonates the nitrogen to yield the primary amine. [7]Catalytic hydrogenation typically involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), in the presence of hydrogen gas. [12]The nitrile is adsorbed onto the catalyst surface, and hydrogen is added across the triple bond.
A key challenge in the reduction of this compound is the potential for hydrodechlorination (reduction of the C-Cl bonds). Therefore, selecting a reducing agent and conditions that favor the reduction of the nitrile over the chloro groups is crucial.
B. Experimental Protocols
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a powerful method for nitrile reduction.
-
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (excess, e.g., 2-4 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: This is a highly exothermic reaction and produces hydrogen gas.
-
Filter the resulting solid and wash it with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography if necessary.
-
Protocol 4: Catalytic Hydrogenation
This method offers a milder alternative to LiAlH₄ reduction.
-
Materials:
-
This compound
-
Raney Nickel or Palladium
-
Sources
- 1. longdom.org [longdom.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,4-Dichlorophthalazine-6-carbonitrile
Introduction: The Strategic Importance of the Phthalazine-6-carbonitrile Scaffold
The phthalazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including potent anticancer and anti-inflammatory properties. The strategic introduction of a carbonitrile group at the 6-position of the 1,4-dichlorophthalazine core offers a versatile handle for further chemical elaboration, making 1,4-dichlorophthalazine-6-carbonitrile a highly valuable building block in drug discovery and development. The two chlorine atoms at the 1 and 4 positions present distinct electronic environments, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the strategic modification of this key intermediate using common palladium-catalyzed reactions.
PART 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling on this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.
Regioselectivity Considerations
The phthalazine ring system, being electron-deficient, influences the reactivity of the C-Cl bonds. The chlorine at the 4-position is generally more susceptible to nucleophilic attack and oxidative addition to a Pd(0) catalyst compared to the chlorine at the 1-position. This difference in reactivity can be exploited to achieve selective monofunctionalization. However, under more forcing conditions, difunctionalization can be achieved.
PART 2: Application Notes and Experimental Protocols
This section provides detailed protocols for key palladium-catalyzed reactions on this compound. The following protocols are designed as robust starting points for research and development.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is typically employed. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaromatic chlorides, bulky and electron-rich phosphine ligands such as SPhos or XPhos often provide superior results.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
This protocol is adapted from established procedures for Suzuki-Miyaura reactions on related dichloropyrimidine systems.[3]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,4-Dichlorophthalazine-6-carbonitrile Synthesis Yield
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-dichlorophthalazine-6-carbonitrile. Here, we address common challenges and provide troubleshooting strategies to optimize reaction yields and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature and patents.
Part 1: Strategic Overview of the Synthesis
The synthesis of this compound can be approached through a multi-step process. A logical and efficient pathway involves the initial formation of a phthalazinone intermediate, followed by chlorination. The cyano group can either be introduced at the beginning of the synthesis from a substituted starting material or installed later via nucleophilic aromatic substitution.
Below is a proposed synthetic pathway, which forms the basis of our optimization guide.
Caption: Proposed synthetic pathway for this compound.
Part 2: Detailed Experimental Protocol and Optimization
Step 1: Synthesis of 6-Cyanophthalazin-1,4-dione
The initial step involves the condensation of a substituted phthalic acid derivative with hydrazine to form the core phthalazinone structure.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-cyanophthalic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as acetic acid or ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold solvent (ethanol or water) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6-cyanophthalazin-1,4-dione.
Step 2: Dichlorination of 6-Cyanophthalazin-1,4-dione
This is a critical step where the dione is converted to the dichloro derivative. The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the final product.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-cyanophthalazin-1,4-dione (1 equivalent).
-
Add a chlorinating agent such as phosphorus oxychloride (POCl₃) (3-5 equivalents) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. The use of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial[1].
-
Heat the mixture to reflux (typically 100-110 °C for POCl₃) for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of dichloromethane and hexanes) to yield this compound[1].
Table 1: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, 8-12 h | Readily available, effective | Corrosive, requires careful handling and quenching |
| PCl₅ / POCl₃ | Reflux, 6-10 h | Can be more reactive for stubborn substrates | Solid, requires careful handling |
| Thionyl Chloride (SOCl₂) | Reflux, with DMF catalyst | Can be effective, gaseous byproducts | Can lead to side reactions, corrosive |
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: The yield of the dichlorination step is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the dichlorination step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. You can try increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.
-
Moisture: Chlorinating agents like POCl₃ and PCl₅ are highly sensitive to moisture. Ensure your glassware is flame-dried and the reaction is run under an inert atmosphere. The starting phthalazinone should also be completely dry.
-
Sub-optimal Reagent Ratio: The amount of chlorinating agent may be insufficient. Try increasing the equivalents of POCl₃ or PCl₅.
-
Product Loss During Workup: The product might be partially soluble in the aqueous phase during quenching. Ensure the quenching is done at a low temperature to minimize solubility. You can also perform an extraction with a suitable organic solvent like dichloromethane after quenching to recover any dissolved product.
Q2: My final product is contaminated with a significant amount of mono-chlorinated impurity. How can I avoid this?
A2: The formation of mono-chlorinated species is a common issue and suggests an incomplete reaction.
-
Reaction Conditions: As with low yield, increasing the reaction time, temperature, or the amount of chlorinating agent can help drive the reaction to completion, favoring the formation of the dichloro product.
-
Purification: If the formation of the mono-chloro impurity cannot be completely avoided, careful purification is necessary. Recrystallization may not be sufficient to separate the two species. In such cases, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective.
Q3: The reaction mixture turns dark, and I get a lot of baseline material on my TLC. What is happening?
A3: A dark reaction mixture and the presence of baseline material on TLC are indicative of product decomposition or side reactions.
-
Temperature Control: The reaction temperature might be too high. Try running the reaction at a slightly lower temperature for a longer period.
-
Purity of Starting Material: Impurities in the starting 6-cyanophthalazin-1,4-dione can lead to side reactions. Ensure your starting material is pure before proceeding with the chlorination step.
-
Degradation During Workup: The quenching process, if not controlled, can be vigorous and lead to decomposition. Add the reaction mixture to the ice slowly and with efficient stirring.
Part 4: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis?
A: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Chlorinating Agents: POCl₃, PCl₅, and SOCl₂ are highly corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly, in a well-ventilated fume hood, and behind a safety shield.
-
Cyanides: If you are performing a cyanation step, be aware that cyanide salts are highly toxic. Handle them with extreme care and have a cyanide poisoning antidote kit readily available. Acidic conditions will generate highly toxic HCN gas.
Q: How can I best monitor the progress of the dichlorination reaction?
A: TLC is a convenient way to monitor the reaction. Use a mobile phase that gives good separation between the starting material, the mono-chloro intermediate, and the final product (e.g., 30-50% ethyl acetate in hexanes). The starting dione will be very polar and stay at the baseline, while the dichlorinated product will be much less polar and have a higher Rf value. For more quantitative analysis, LC-MS is an excellent tool to track the disappearance of the starting material and the appearance of the product.
Q: What is the best way to purify the final product, this compound?
A: The primary method for purification is recrystallization. Suitable solvents include acetonitrile, ethanol, or a mixture of dichloromethane and hexanes. If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is recommended.
Q: Can I introduce the cyano group at a later stage?
A: Yes, it is possible to start with a different phthalazinone, perform the dichlorination, and then introduce the cyano group. This would typically be done via a nucleophilic aromatic substitution reaction, such as a palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)[2]. This approach may be advantageous if the cyano group is not stable to the chlorination conditions, although this is generally not the case.
References
- CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents.
-
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available at: [Link]
-
1,4-DICHLOROPHTHALAZINE - gsrs. Available at: [Link]
-
Cyanation - Wikipedia. Available at: [Link]
- US2047946A - Process for the chlorination of phthalide and further treatment of the chlorination product - Google Patents.
-
Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - NIH. Available at: [Link]
Sources
Technical Support Center: Reaction Temperature Optimization for 1,4-Dichlorophthalazine-6-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-Dichlorophthalazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of reaction temperature optimization. As a key building block in medicinal chemistry, achieving high yield and purity of this intermediate is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues encountered during the chlorination of the phthalhydrazide precursor.
Core Reaction Pathway
The synthesis of this compound typically involves the chlorination of 6-cyanophthalhydrazide (2,3-dihydro-6-cyano-1,4-phthalazinedione). This conversion is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often with a catalyst in a suitable solvent.[3][4] Temperature control during this step is the most critical parameter influencing the reaction's outcome.
Sources
- 1. 1,4-Dichlorophthalazine 95 4752-10-7 [sigmaaldrich.com]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of 1,4-Dichlorophthalazine-6-carbonitrile
Welcome to the technical support center for 1,4-Dichlorophthalazine-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the low reactivity of this compound in your experiments.
Understanding the Challenge: The Electronic Landscape of this compound
The synthetic utility of this compound is vast, serving as a key building block in the synthesis of a wide range of biologically active compounds.[1][2] However, its reactivity is a nuanced subject, primarily governed by the electronic interplay between the phthalazine core, the two chloro-substituents, and the strongly electron-withdrawing nitrile group.
The phthalazine ring system itself is electron-deficient, which generally predisposes it to nucleophilic aromatic substitution (SNAr).[3] The addition of a nitrile group at the 6-position further depletes the electron density of the aromatic system, which should, in theory, enhance its reactivity towards nucleophiles. However, the position of the nitrile group relative to the chloro-substituents is critical. In this case, the nitrile group is not in a position to directly stabilize the Meisenheimer intermediate formed during nucleophilic attack at the C1 or C4 positions through resonance.[4] This can lead to sluggish or incomplete reactions under standard conditions.
Similarly, in palladium-catalyzed cross-coupling reactions, the strong C-Cl bonds of aryl chlorides often require more forcing conditions or specialized catalyst systems to undergo oxidative addition to the palladium center.[5]
This guide will provide you with the knowledge and tools to rationally design your experiments and troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound so slow or incomplete?
A1: The low reactivity in SNAr can be attributed to several factors:
-
Insufficient Activation by the Nitrile Group: While the nitrile group is strongly electron-withdrawing, its position at C6 does not allow for direct resonance stabilization of the negative charge that develops in the ring during nucleophilic attack at C1 or C4.[4] This means the activation is primarily through an inductive effect, which is weaker than a resonance effect.
-
Poor Leaving Group Ability of Chloride: Chloride is a less effective leaving group in SNAr reactions compared to fluoride.[4]
-
Inappropriate Reaction Conditions: Standard SNAr conditions may not be sufficient to overcome the activation energy barrier for this substrate.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Use a Stronger Base: A stronger base can help to deprotonate the nucleophile, increasing its nucleophilicity.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Microwave Irradiation: The use of microwave heating can often dramatically reduce reaction times and improve yields for sluggish reactions.
Q2: I am attempting a Suzuki-Miyaura cross-coupling with this compound and observing low yields and starting material recovery. What can I do?
A2: The Suzuki-Miyaura coupling of aryl chlorides is notoriously more challenging than that of aryl bromides or iodides due to the strength of the C-Cl bond.
Troubleshooting Flowchart:
Troubleshooting Suzuki Coupling
Q3: How can I achieve selective mono-substitution on this compound?
A3: Achieving mono-substitution requires careful control of reaction conditions to favor the reaction at one chloro-position over the other and to prevent di-substitution. The C4 position is generally more reactive in related dichlorinated N-heterocycles due to the electronic influence of the ring nitrogens.[3]
Strategies for Selective Mono-substitution:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile or coupling partner.
-
Low Temperature: Running the reaction at a lower temperature can increase selectivity.
-
Slow Addition: Adding the nucleophile or coupling partner slowly over a period of time can help to maintain a low concentration and favor mono-substitution.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized and before significant di-substitution occurs.
In-depth Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Common Problem: Low conversion to the desired substituted product, even after extended reaction times and elevated temperatures.
Causality: The combination of a moderately activating nitrile group and the relatively poor leaving group ability of chloride results in a high activation energy for the reaction.
Solutions:
| Strategy | Rationale |
| Use of a Phase-Transfer Catalyst (PTC) | For reactions involving a solid-liquid phase, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, increasing the effective concentration and reaction rate. |
| Microwave-Assisted Synthesis | Microwave heating can rapidly and efficiently heat the reaction mixture to temperatures that are difficult to achieve with conventional heating, often leading to dramatic rate enhancements. |
| Activation of the Leaving Group | While not directly applicable to the starting material, if a related fluoro- or bromo-analog is available, it would be significantly more reactive in SNAr. |
Experimental Protocol (Adapted from similar systems): Amination
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Common Problem: Catalyst deactivation or low turnover number, leading to incomplete conversion.
Causality: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step. The catalyst can also be prone to deactivation through various pathways.
Workflow for Overcoming Low Reactivity in Suzuki Coupling:
Suzuki Coupling Optimization Workflow
Experimental Protocol (Adapted from a similar system): Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a phase-transfer agent if necessary (e.g., TBAB, 0.1 eq).
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to reflux (or a specified temperature) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Table of Recommended Conditions for Challenging Suzuki Couplings:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a Buchwald G3 precatalyst. | Promotes the difficult oxidative addition of the aryl chloride. |
| Base | K₃PO₄, Cs₂CO₃, or KF. | Stronger, non-nucleophilic bases are often more effective. |
| Solvent | Toluene, dioxane, or 2-methyl-THF, often with a small amount of water. | The choice of solvent can significantly impact the reaction outcome. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion. |
References
-
Singh, J., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
ChemHelpASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Scientific Reports, 11(1), 1-19. [Link]
-
ResearchGate. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]
-
ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]
-
ResearchGate. Optimization of organophotochemical SNAr reaction. [Link]
-
ResearchGate. A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. [Link]
-
Lee, D. H., & Jin, M. J. (2011). An extremely active and general catalyst for Suzuki coupling reaction of unreactive aryl chlorides. Organic letters, 13(2), 252–255. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13347-13364. [Link]
-
Burton, J. W., et al. (2019). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. Angewandte Chemie International Edition, 58(40), 14206-14210. [Link]
-
Royal Society of Chemistry. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. [Link]
-
Royal Society of Chemistry. Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. [Link]
-
Sigman, M. S., & Harper, K. C. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8790–8797. [Link]
- Google Patents. Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society, 77(3), 345-359. [Link]
-
LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube. [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(16), 4949. [Link]
-
Jagriti Sharma. (2021, April 20). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry [Video]. YouTube. [Link]
-
ResearchGate. Nucleophilic Aromatic Substitution. [Link]
- Google Patents.
-
Chem-Tools. This compound. [Link]
-
Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. [Link]
-
RepositórioUM. Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. [Link]
-
ACS Publications. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
-
ResearchGate. Synthesis of 1-amino-4-(2´-thienyl)phthalazine Derivatives. [Link]
-
VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]
-
Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & biomolecular chemistry, 1(16), 2900–2907. [Link]
Sources
- 1. 1,4-二氯酞嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of 1,4-Dichlorophthalazine-6-carbonitrile Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 1,4-Dichlorophthalazine-6-carbonitrile and its derivatives. These compounds, while promising as building blocks in medicinal chemistry, often present significant solubility challenges due to their rigid, hydrophobic, and crystalline nature.[1][2] This document is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Part 1: Foundational Understanding & Initial Assessment
Question 1: My this compound derivative seems insoluble in everything. What are the fundamental properties of this compound class that cause this, and where should I start?
Answer:
This is a common and valid starting point. The poor solubility of your compound is rooted in its fundamental physicochemical properties. The phthalazine core is an aromatic, bicyclic nitrogen-containing heterocycle.[3] While the nitrogen atoms can participate in hydrogen bonding, the large, planar aromatic surface, combined with the electron-withdrawing and hydrophobic chloro and carbonitrile groups, results in a molecule with high crystal lattice energy and low affinity for polar solvents like water. Phthalazine itself is sparingly soluble in water but shows better solubility in organic solvents.[4][5] Derivatives, especially with additional hydrophobic moieties, will likely be even less soluble.
Your starting point should be a systematic solubility screen to establish a baseline. Do not rely on single-point tests. This initial screen will inform all subsequent optimization steps.
Experimental Workflow: Initial Solubility Screening
The goal is to quickly assess the approximate solubility in a range of common laboratory solvents, moving from aqueous buffers to polar and non-polar organic solvents.
Caption: Co-solvents reduce solvent polarity, enabling dissolution.
Recommended Co-Solvents and Their Properties
| Co-Solvent | Common Use (%) | Key Characteristics | Cautions |
| DMSO (Dimethyl sulfoxide) | 1-10% | Aprotic, highly polar. Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5-1%. Can carry substances through the skin. |
| Ethanol | 5-40% | Protic, medium polarity. Generally well-tolerated in vivo. | Can cause protein precipitation at high concentrations. |
| PEG 400 (Polyethylene glycol) | 10-50% | Non-ionic, low toxicity. Often used in preclinical formulations. | Can be viscous. May not be suitable for all analytical methods. |
| Propylene Glycol (PG) | 10-60% | Similar to PEG 400, good safety profile. [6] | Can cause hemolysis at high concentrations in parenteral formulations. |
| NMP (N-Methyl-2-pyrrolidone) | 1-10% | Aprotic, polar. Strong solubilizer. | Has known reproductive toxicity concerns; use with caution. |
Protocol: Co-solvent System Development
-
Select Co-solvents: Choose 2-3 co-solvents from the table based on your experimental context (e.g., DMSO for in vitro screens, PEG 400/Ethanol for early in vivo).
-
Create Blends: Prepare a series of aqueous blends, for example: 10%, 20%, 30%, 40%, and 50% co-solvent in your chosen aqueous buffer.
-
Determine Solubility: Use the kinetic solubility method described in Question 1. Add a concentrated stock of your compound (in pure co-solvent) to the different blends and measure the concentration at which it stays soluble.
-
Optimize: Identify the lowest percentage of co-solvent that provides the required solubility for your experiment. This minimizes potential artifacts or toxicity from the solvent itself.
Part 3: Advanced Solubility Enhancement Strategies
Question 4: Even with co-solvents, I can't achieve the concentration needed for my animal studies. What advanced formulation strategies can I consider?
Answer:
When simple solvent systems fail, you must move to more advanced formulation strategies that alter the solid state of the drug or create a sophisticated delivery system. These methods often require more development but can lead to dramatic increases in apparent solubility and bioavailability.
Here is a decision framework to guide your choice:
Caption: Decision tree for selecting an advanced strategy.
1. Solid Dispersions
This is one of the most powerful techniques. It involves dispersing your crystalline compound in a hydrophilic polymer matrix. [7]The goal is to convert the drug from a stable, low-energy crystalline form into a high-energy, more soluble amorphous state. [8][9]
-
Mechanism: The polymer prevents the drug molecules from recrystallizing, keeping them in a disordered, amorphous state. When introduced to water, the polymer dissolves quickly, releasing the drug molecules in a supersaturated and readily absorbable state. [8]* Methods:
-
Solvent Evaporation: Dissolve both the drug and a carrier (e.g., HPMC, PVP, Soluplus®) in a common organic solvent, then evaporate the solvent. [9][10]This is well-suited for lab-scale development.
-
Hot Melt Extrusion/Fusion: Mix the drug and polymer and heat them until they melt, then cool rapidly. This is a solvent-free method suitable for scale-up but requires the compound to be thermally stable. [8][10] Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation
-
-
Carrier Selection: Choose a polymer (e.g., Hydroxypropyl Methylcellulose - HPMC).
-
Solvent Selection: Find a volatile solvent that dissolves both your compound and HPMC (e.g., methanol, acetone, or a mixture).
-
Dissolution: Prepare a solution containing your drug and the polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Evaporation: Use a rotary evaporator to remove the solvent under vacuum. This will leave a thin film.
-
Drying: Further dry the resulting solid in a vacuum oven to remove all residual solvent.
-
Characterization: Scrape the solid material. Analyze it using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the absence of crystallinity.
-
Dissolution Test: Compare the dissolution rate of the solid dispersion to your raw crystalline compound in an aqueous buffer. You should observe a significant increase in both the rate and extent of dissolution.
2. Particle Size Reduction (Nanosuspensions)
If your compound is not amenable to amorphization, reducing the particle size can significantly increase the dissolution rate by increasing the surface area. [8][11]
-
Mechanism: The Noyes-Whitney equation dictates that the rate of dissolution is directly proportional to the surface area of the solute. Reducing particle size from microns to nanometers can increase the surface area thousands of times.
-
Method (Wet Media Milling): A suspension of your drug in an aqueous vehicle containing stabilizers (surfactants or polymers) is subjected to high-energy milling with ceramic beads. The beads collide with the drug crystals, fracturing them into nanoparticles. The stabilizers adsorb to the surface of the new particles, preventing them from agglomerating.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use surfactants like Tween® 80 or SDS to solubilize my compound? A: Yes, this is known as micellar solubilization. [12]Surfactants form micelles in water above a certain concentration (the CMC). The hydrophobic core of the micelle can encapsulate your poorly soluble compound. This is very effective but can interfere with some biological assays, particularly cell-based assays where surfactants can disrupt cell membranes. It's best used when the final concentration of surfactant is low.
Q: My compound precipitates out of my DMSO stock when I add it to the aqueous buffer. How do I prevent this? A: This is a classic sign of kinetic versus thermodynamic solubility. Your compound is kinetically trapped in the DMSO, but upon dilution into a poor solvent (aqueous buffer), it crashes out to its lower, thermodynamically stable solubility limit.
-
Solution 1: Lower the concentration of your DMSO stock.
-
Solution 2: Use a co-solvent system (as described in Q3) for your final buffer to increase the thermodynamic solubility.
-
Solution 3: Add the DMSO stock to the buffer while vortexing vigorously to ensure rapid mixing, which can sometimes help maintain a supersaturated state for longer.
Q: What is co-crystallization and is it relevant for my compound? A: Co-crystallization involves combining your active pharmaceutical ingredient (API) with a benign "co-former" molecule in a specific stoichiometric ratio to form a new crystalline solid. [17]This new solid has its own unique physicochemical properties, including, potentially, much higher solubility and a different dissolution rate. It is an advanced technique that requires significant screening to find a suitable co-former but can be a powerful tool for overcoming solubility issues in solid dosage forms. [16]
References
- Phthalazine - Solubility of Things.
- Formulation strategies for improving drug solubility using solid dispersions - ResearchG
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
- Co-solvency and anti-solvent method for the solubility enhancement.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
- Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability - MDPI.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
- Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review.
- 1,4-Dichlorophthalazine 95 4752-10-7 - Sigma-Aldrich.
- 1,4-Dichlorophthalazine 95 4752-10-7 - Sigma-Aldrich.
- A Review on The Medicinal And Industrial Applic
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing.
- CAS 253-52-1: Phthalazine - CymitQuimica.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- 1,4-Dichloro phthalazine - Pragmetis.
- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
Sources
- 1. 1,4-ジクロロフタラジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pragmetis.com [pragmetis.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 253-52-1: Phthalazine | CymitQuimica [cymitquimica.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advances of Combinative Nanocrystal Preparation Technology for Improving the Insoluble Drug Solubility and Bioavailability [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Reactions with Dichlorophthalazines
Welcome to our dedicated technical support center for scientists and researchers engaged in the synthesis of novel compounds utilizing dichlorophthalazine scaffolds via Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome common and complex challenges encountered during your experiments.
Introduction: The Unique Challenges of Dichlorophthalazines in Suzuki Coupling
Dichlorophthalazines are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization using Suzuki-Miyaura coupling is not always straightforward. The presence of two chlorine atoms on an electron-deficient, nitrogen-containing heteroaromatic ring presents a unique set of challenges, including regioselectivity control, catalyst inhibition, and a propensity for side reactions. This guide will walk you through these issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
General Suzuki Reaction Problems
Question 1: My Suzuki reaction is not proceeding at all, or the yield is very low. What are the first things I should check?
Answer:
When a Suzuki reaction fails, a systematic check of the fundamental components is crucial.
-
Catalyst Activity: The active catalytic species in a Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and ligand are not degraded. Consider using a fresh batch or an air-stable precatalyst.
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of your phosphine ligands and the homocoupling of your boronic acid, which can consume your starting material and complicate purification.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Water Content: While many Suzuki reactions tolerate or even require a small amount of water, especially when using inorganic bases like K₂CO₃ or Cs₂CO₃, completely anhydrous conditions may be necessary in some cases, particularly if protodeborylation of the boronic acid is a suspected side reaction. Conversely, for some boronic esters, hydrolysis to the boronic acid is a necessary step for transmetalation.
-
Base Activation: The base is critical for activating the boronic acid to facilitate transmetalation.[2] Ensure your base is of good quality, appropriately dried if necessary, and that you are using a sufficient excess (typically 2-3 equivalents).
Question 2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. What is causing this and how can I prevent it?
Answer:
The homocoupling of boronic acids to form a biaryl byproduct is a common issue in Suzuki reactions. This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
Causality:
-
Oxidative Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid, regenerating Pd(0) in the process.[1]
-
Incomplete Precatalyst Reduction: If a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can leave residual Pd(II) that promotes homocoupling.
Solutions:
-
Thorough Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is also critical.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue, although these catalysts can be more sensitive to air.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the amount of boronic acid (using closer to a 1:1 stoichiometry with the aryl halide) can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Issues Specific to Dichlorophthalazines
Question 3: I am trying to perform a mono-arylation on 1,4-dichlorophthalazine, but I am getting a mixture of the starting material, the mono-substituted product, and the di-substituted product. How can I improve the selectivity for mono-arylation?
Answer:
Achieving selective mono-arylation on a dihalogenated heterocycle like 1,4-dichlorophthalazine is a common challenge. The key is to control the relative reactivity of the starting material and the mono-substituted product.
Causality:
-
Similar Reactivity of C-Cl Bonds: In 1,4-dichlorophthalazine, both chlorine atoms are in electronically similar environments, making it difficult to achieve high selectivity. The initial coupling product, a 1-aryl-4-chlorophthalazine, may have similar or even higher reactivity than the starting 1,4-dichlorophthalazine, leading to the formation of the diarylated product.
-
Stoichiometry: Using a large excess of the boronic acid will invariably drive the reaction towards disubstitution.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Start with a 1:1 ratio of 1,4-dichlorophthalazine to the boronic acid. You may even consider using a slight excess of the dichlorophthalazine (e.g., 1.1 to 1.2 equivalents) to favor mono-substitution.
-
Lower Reaction Temperature and Time: Running the reaction at a lower temperature and carefully monitoring the progress by TLC or LC-MS can allow you to stop the reaction once the desired mono-arylated product is maximized, before significant disubstitution occurs.
-
Choice of Catalyst and Ligand: The catalyst and ligand system can have a profound impact on selectivity. For heteroaryl chlorides, catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[2] For example, using a catalyst like PdCl₂(dppf) might offer different selectivity compared to Pd(PPh₃)₄. A screening of different catalyst/ligand combinations is often a worthwhile endeavor.
Question 4: I am observing a significant amount of a dechlorinated phthalazine byproduct (hydrodechlorination). What causes this and how can I minimize it?
Answer:
Hydrodechlorination (or dehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides.[3]
Causality:
After the oxidative addition of the palladium catalyst to the C-Cl bond, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dechlorinated product.[3] Common hydride sources include:
-
Solvent: Solvents with abstractable hydrogens, such as alcohols or even trace water, can act as hydride donors.
-
Base: Certain bases or their decomposition products can provide a hydride.
-
Boronic Acid Reagent: Impurities in the boronic acid or its decomposition can also be a source of hydrides.
Solutions:
-
Solvent Choice: If you are using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, toluene, or DMF. Ensure your aprotic solvents are anhydrous.
-
Base Selection: The choice of base can be critical. While inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common, you may need to screen different bases to find one that minimizes hydrodechlorination for your specific system.
-
Purity of Reagents: Ensure your boronic acid is of high purity. If you suspect decomposition, you can try converting it to a more stable boronate ester (e.g., a pinacol ester) and using that in the reaction.
Question 5: My reaction is sluggish or stalls completely. Could the phthalazine nitrogen atoms be inhibiting the catalyst?
Answer:
Yes, catalyst inhibition by the nitrogen atoms of the phthalazine ring is a distinct possibility. The lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species. This is a known issue with many nitrogen-containing heterocycles in cross-coupling reactions.
Causality:
The Lewis basic nitrogen atoms of the phthalazine ring can compete with the desired phosphine ligands for coordination sites on the palladium catalyst. This can disrupt the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Solutions:
-
Use Bulky Ligands: Employing bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can help. The steric bulk of these ligands can disfavor the coordination of the phthalazine nitrogen to the palladium center.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help to outcompete the coordination of the substrate.
-
Additive Effects: In some cases, the addition of a Lewis acid can sequester the lone pairs of the nitrogen heterocycle, preventing catalyst inhibition. However, this approach should be used with caution as it can also affect other components of the reaction.
Question 6: Which chlorine atom on 1,4-dichlorophthalazine is more reactive? How can I control regioselectivity?
Answer:
Controlling regioselectivity in the Suzuki coupling of dichlorophthalazines is a key challenge. The relative reactivity of the C1 and C4 positions is influenced by a combination of electronic and steric factors. For the related 1,6-dichlorophthalazine, selective Suzuki-Miyaura coupling has been shown to occur at the C1 position.[4] For 1,4-dichlorophthalazine, the electronic environment of the two chlorine atoms is very similar.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electron-withdrawing nature of the adjacent nitrogen atom can influence the electrophilicity of the carbon to which the chlorine is attached, potentially making it more susceptible to oxidative addition.
-
Steric Hindrance: The steric environment around each chlorine atom can play a significant role. The choice of a bulky ligand on the palladium catalyst can favor reaction at the less sterically hindered position.
-
Ligand Control: As demonstrated with dichloropyridazines, the choice of ligand can sometimes be used to switch the site of reactivity.[4] This is an area for empirical investigation with dichlorophthalazines.
Strategies for Controlling Regioselectivity:
A systematic screening of reaction conditions is the most effective approach to control regioselectivity.
-
Catalyst and Ligand Screening: This is the most critical factor. Compare catalysts with different ligands, such as Pd(PPh₃)₄, PdCl₂(dppf), and catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands.
-
Solvent and Base Effects: The polarity of the solvent and the nature of the base can also influence the reaction pathway and selectivity. It is advisable to screen a few different solvent/base combinations.
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst/Ligand Screening for Mono-arylation of 1,4-Dichlorophthalazine
This protocol is designed for small-scale screening to identify promising conditions.
Materials:
-
1,4-Dichlorophthalazine
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, dppf, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
To a reaction vial, add 1,4-dichlorophthalazine (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0-3.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial. The final palladium concentration should be in the range of 1-5 mol%.
-
Seal the vial and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Analyze the crude reaction mixture to determine the ratio of starting material, mono-arylated product, and di-arylated product.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 110 |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF | 100 |
Table 1: Example Screening Conditions for Mono-arylation of 1,4-Dichlorophthalazine.
Protocol 2: Stepwise Di-arylation of 1,4-Dichlorophthalazine
For the synthesis of unsymmetrical 1,4-diarylphthalazines, a stepwise approach is necessary.
Step 1: Mono-arylation
-
Follow an optimized procedure for mono-arylation based on screening results (Protocol 1).
-
After the reaction is complete, perform an aqueous workup and purify the mono-arylated product (1-aryl-4-chlorophthalazine) by column chromatography.
Step 2: Second Suzuki Coupling
-
Use the purified 1-aryl-4-chlorophthalazine as the starting material.
-
React it with a different arylboronic acid under optimized Suzuki conditions. Given that the mono-arylated phthalazine is a more complex and potentially less reactive substrate, more forcing conditions may be required (e.g., higher catalyst loading, higher temperature, or a more active catalyst system).
Visualizing the Process: Diagrams
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Regioselectivity in 1,4-Dichlorophthalazine
Caption: Potential pathways for mono-arylation of 1,4-dichlorophthalazine.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016).
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6612.
-
ResearchGate. (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
- Wang, Z., et al. (2024).
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Sae-eng, R., et al. (2014). The Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry, 10, 2236-2243.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved from [Link]
- Wang, Z., et al. (2021). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis.
-
Beilstein Journals. (n.d.). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-allyl)Pd(IPr)Cl. Retrieved from [Link]
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Retrieved from [Link]
- Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
- National Institutes of Health. (2019).
- SciSpace. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes.
- National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
- National Institutes of Health. (n.d.).
- ResearchGate. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands.
- National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: 1,4-Dichlorophthalazine-6-carbonitrile
Welcome to the technical support center for 1,4-Dichlorophthalazine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing this highly reactive intermediate. Our goal is to equip you with the necessary knowledge to mitigate common experimental challenges, with a primary focus on preventing and identifying hydrolysis.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for its reactive chloro-substituents that allow for diverse chemical modifications. However, this high reactivity also renders the molecule susceptible to hydrolysis, which can lead to undesired side products, reduced yields, and complications in downstream applications. This guide provides a comprehensive overview of the mechanisms of hydrolysis, preventative measures, and analytical techniques to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a di-chloro-substituted heterocyclic compound. The chloro atoms at the 1 and 4 positions are susceptible to nucleophilic substitution, making it a versatile precursor for the synthesis of a wide range of phthalazine derivatives. These derivatives are explored for various applications, including as potential pharmaceuticals and functional materials. The carbonitrile group at the 6-position offers an additional site for chemical modification.
Q2: Why is this compound so sensitive to moisture?
The phthalazine ring is an electron-deficient system, which makes the carbon atoms attached to the chlorine atoms highly electrophilic. Water, although a weak nucleophile, can attack these positions, leading to the displacement of the chloride ions. This reactivity is a known characteristic of many chloro-substituted nitrogen-containing heterocyclic compounds.
Q3: What are the likely products of hydrolysis?
While specific experimental data for the hydrolysis of this compound is not extensively available in peer-reviewed literature, based on the known reactivity of related compounds, a stepwise hydrolysis is expected. The first hydrolysis product would likely be 1-chloro-4-hydroxyphthalazine-6-carbonitrile , followed by the formation of 1,4-dihydroxyphthalazine-6-carbonitrile . Under harsh conditions (e.g., strong acid or base and heat), the nitrile group can also undergo hydrolysis to form a carboxylic acid, yielding 1,4-dihydroxyphthalazine-6-carboxylic acid .
Q4: How should I properly store this compound?
To maintain its chemical integrity, this compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) at 2-8°C. It is crucial to use a tightly sealed container, and for long-term storage, sealing the container with paraffin film is recommended.
Troubleshooting Guide
Issue 1: Unexpected Side Products in My Reaction
Symptoms:
-
You observe unexpected spots on your TLC plate.
-
Your NMR or Mass Spectrometry data shows peaks that do not correspond to your starting material or expected product.
-
Your reaction yield is significantly lower than anticipated.
Possible Cause: Hydrolysis of your this compound starting material or during the course of your reaction.
Troubleshooting Steps:
-
Verify the Integrity of Your Starting Material:
-
Before starting your reaction, run a quality control check on your this compound.
-
Recommended QC Protocol:
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for method development.
-
Column: A C18 reversed-phase column.
-
Detection: UV-Vis at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Interpretation: The presence of more polar peaks eluting earlier than the main compound is indicative of hydrolysis products.
-
-
-
Ensure Anhydrous Reaction Conditions:
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Glassware: All glassware must be thoroughly dried in an oven (at least 4 hours at 120°C) and cooled under a stream of dry nitrogen or argon before use.[1]
-
Inert Atmosphere: Set up your reaction under a positive pressure of an inert gas (argon or dry nitrogen).
-
Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods.
-
Issue 2: Inconsistent Reaction Outcomes
Symptoms:
-
You are running the same reaction under what you believe are identical conditions, but you are getting different results.
-
The reaction works well on some days but not on others.
Possible Cause: Variations in ambient humidity could be introducing moisture into your reaction setup.
Troubleshooting Steps:
-
Monitor and Control Lab Environment:
-
Be aware of the relative humidity in your laboratory. On days with high humidity, take extra precautions.
-
Consider performing highly sensitive reactions inside a glove box.[2]
-
-
Standardize Your Anhydrous Technique:
-
Develop a strict, standardized protocol for drying glassware, handling solvents, and setting up reactions under an inert atmosphere. Ensure all lab members follow this protocol consistently.
-
Experimental Protocols
Protocol for Handling and Dispensing this compound
This protocol is designed to minimize exposure to atmospheric moisture.
-
Preparation:
-
Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of moisture on the cold solid.
-
-
Inert Atmosphere:
-
Perform all weighing and dispensing of the solid inside a glove box with a low-moisture atmosphere.
-
If a glove box is not available, use a nitrogen-flushed glove bag or a Schlenk line setup.
-
-
Dispensing:
-
Quickly weigh the desired amount of the compound into a pre-dried reaction vessel.
-
Immediately and securely reseal the main container, purge with inert gas, and return to cold storage.
-
-
Reaction Setup:
-
Add anhydrous solvent to the reaction vessel containing the this compound under a positive pressure of inert gas.
-
Visualizing Hydrolysis and Prevention
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₉H₃Cl₂N₃ | 224.05 | Highly reactive, moisture-sensitive starting material. |
| 1-Chloro-4-hydroxyphthalazine-6-carbonitrile | C₉H₄ClN₃O | 205.60 | Probable first hydrolysis product, more polar. |
| 1,4-Dihydroxyphthalazine-6-carbonitrile | C₉H₅N₃O₂ | 187.16 | Probable second hydrolysis product, even more polar. |
| 1,4-Dihydroxyphthalazine-6-carboxylic acid | C₉H₆N₂O₄ | 206.16 | Possible hydrolysis product under harsh conditions. |
References
- CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google P
- Solvent-assisted substitution of chloro-ligands by N-heterocycles in ruthenium nitrosyl complex | Request PDF. (URL not available)
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
- Stability of Diclofenac in Aqueous Ophthalmic Solutions under Room Temper
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
- Analytical Methods - RSC Publishing. (URL not available)
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (URL not available)
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC - NIH. [Link]
-
Stability studies on aqueous and oily ophthalmic solutions of diclofenac - PubMed. [Link]
- Analytical Methods - OPUS. (URL not available)
- Stability studies on aqueous and oily ophthalmic solutions of diclofenac. - SciSpace. (URL not available)
- Water in N-Heterocyclic Carbene-Assisted Catalysis | Chemical Reviews - ACS Public
- Stability studies on aqueous and oily ophthalmic solutions of diclofenac. - Semantic Scholar. (URL not available)
- Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters
- Selected Methods of Analysis. (URL not available)
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. [Link]
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones | TSI Journals. [Link]
-
Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. [Link]
- Review Study of Chiral N-Heterocyclic Carbene (NHC) Ligands in Stereoselective Metal-Catalyzed Reduction Reactions | Scientific Journal for Faculty of Science-Sirte University. (URL not available)
- III Analytical Methods. (URL not available)
-
[A study of the stability of dioxopromethazine in aqueous solutions and ophthalmic instillation] - PubMed. [Link]
-
Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent - Scientific & Academic Publishing. [Link]
- Facile Hydrolysis of Nickel(II) Complexes with N-Heterocyclic Carbene Ligands | Request PDF. (URL not available)
Sources
workup procedure for 1,4-Dichlorophthalazine-6-carbonitrile reactions
Technical Support Center: 1,4-Dichlorophthalazine-6-carbonitrile
Welcome to the technical support resource for researchers working with this compound. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the common challenges encountered during the workup of reactions involving this versatile chemical intermediate.
Overview & Core Principles
This compound is a key building block in medicinal chemistry and materials science. Its reactivity is dominated by the two chlorine atoms at the 1 and 4 positions, which are activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the phthalazine ring system and the additional cyano group makes these positions highly susceptible to displacement by nucleophiles such as amines, thiols, and alcohols.
Understanding this reactivity is crucial for a successful workup. The primary challenges often involve managing the compound's low solubility, preventing unwanted side reactions like hydrolysis, and purifying the desired product from starting materials and byproducts.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the experimental workup phase.
Q1: My reaction has finished, but the mixture is a thick, unmanageable slurry. How should I proceed with the quench and extraction?
A1: This is a frequent observation due to the planar, rigid structure of phthalazine derivatives, which often leads to poor solubility in common organic solvents.
-
Causality: The product, unreacted starting material, or salt byproducts may be precipitating from the reaction solvent. Direct quenching into a biphasic system can lead to clumps and poor separation.
-
Recommended Protocol:
-
Dilution: Before quenching, try diluting the slurry with a larger volume of a solvent in which your product is more soluble, such as Dichloromethane (DCM) or Chloroform. Gentle warming may be required to achieve dissolution.
-
Filtration (if applicable): If a salt byproduct (e.g., hydrochloride salts from an amine reaction) is the cause of the slurry, it may be possible to filter the mixture while hot, wash the collected solid with fresh solvent, and then proceed with a workup of the combined filtrates.
-
Quenching Strategy: Instead of adding the reaction mixture to water, consider a "reverse quench." Add cold water or a mild aqueous base (e.g., saturated NaHCO₃ solution) very slowly to the stirring reaction vessel. This controlled addition can prevent shock precipitation and keep the mixture manageable. A patent for the synthesis of the parent compound, 1,4-dichlorophthalazine, describes quenching the reaction solution to precipitate the product, which is then collected by centrifugation.[1]
-
Q2: I'm seeing significant amounts of a byproduct that appears to be a dichlorophthalazin-1-one derivative. What is causing this hydrolysis and how can I prevent it?
A2: The chloro-substituents on the phthalazine core are highly susceptible to hydrolysis, especially under basic conditions or in the presence of water at elevated temperatures. The compound is known to be moisture-sensitive.[2]
-
Causality: The chlorine atoms are excellent leaving groups in SNAr reactions. Water or hydroxide ions can act as nucleophiles, displacing one of the chlorides to form a hydroxyl group, which then tautomerizes to the more stable phthalazinone form.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Quench: Quench the reaction at a low temperature (0 °C) to minimize the rate of hydrolysis.
-
pH Control: Use a weakly basic or neutral quench solution, such as cold saturated sodium bicarbonate or even just ice-water, rather than strong bases like sodium hydroxide. The goal is to neutralize any acid catalysts or byproducts without creating a highly basic environment.
-
Rapid Workup: Do not let the reaction mixture sit in biphasic aqueous/organic conditions for extended periods. Proceed with extraction and drying promptly.
-
Q3: My final product is contaminated with a dark, tarry material after solvent removal. How can I purify my compound?
A3: The formation of dark, insoluble materials often points to decomposition or polymerization, which can be triggered by excessive heat or prolonged exposure to acidic or basic conditions.
-
Causality: Highly conjugated systems like phthalazines can be prone to side reactions that form complex, high-molecular-weight colored impurities.
-
Purification Strategies:
-
Activated Carbon Treatment: This is a highly effective method for removing colored impurities. A procedure for the parent compound involves dissolving the crude material in a suitable solvent (like DCM), adding activated carbon, stirring for several hours, and then filtering.[1]
-
Trituration: If your desired product is a crystalline solid, trituration can be very effective. This involves stirring the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes). The purified solid can then be collected by filtration.
-
Column Chromatography: This remains the gold standard for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point. If the compound is sensitive to the acidic nature of silica, consider using deactivated silica (pre-treated with a triethylamine solution) or alumina.
-
Q4: What are the primary safety considerations when working with this compound?
A4: Based on GHS classifications, this compound and its parent structures are known irritants.
-
Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Required Precautions:
-
Always handle the solid and its solutions in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.
-
Avoid inhalation of the powder.
-
Ensure any reactive quenching steps are performed slowly and behind a safety shield.
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Hydrolysis of starting material or product. 3. Product loss during aqueous workup due to partial water solubility. | 1. Monitor reaction progress by TLC or LC-MS; consider increasing temperature or reaction time. 2. Ensure strict anhydrous conditions; use a non-aqueous workup if possible. 3. After initial extraction, perform a "back-extraction" of the aqueous layer with a more polar organic solvent like DCM or chloroform. |
| Product is an Oil, Fails to Crystallize | 1. Presence of residual solvent (e.g., DMF, DMSO). 2. Impurities acting as a crystallization inhibitor. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, pentane) to a concentrated solution of your product in a solvent like DCM. 3. Purify via column chromatography. |
| Multiple Spots on TLC After Workup | 1. Incomplete reaction. 2. Formation of mono-substituted and di-substituted products. 3. Decomposition on silica gel TLC plate. | 1. Optimize reaction stoichiometry and conditions. 2. Carefully separate via column chromatography. 3. Spot the TLC plate and elute immediately; consider using alumina or polymer-based plates. |
| Product Appears Insoluble in All Common Solvents | 1. Product may be highly crystalline and/or polymeric. 2. The isolated material is an inorganic salt. | 1. Test solubility in more aggressive organic solvents like hot DMSO, NMP, or DMA. 2. Check for solubility in water; perform a flame test for inorganic ions if suspected. |
Experimental Protocols & Workflows
Protocol 1: General Quench and Extractive Workup
This protocol is designed for a typical nucleophilic substitution reaction where this compound is treated with a nucleophile in a solvent like THF, Dioxane, or DMF.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: Slowly and with vigorous stirring, add the reaction mixture to a beaker containing a 1:1 mixture of ice and saturated aqueous sodium bicarbonate solution. Rationale: Cooling minimizes hydrolysis, and bicarbonate neutralizes acid without being strongly basic.
-
Precipitation Check: If a solid precipitates and it is your desired product, you can collect it by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether, and dry.[5]
-
Extraction: If no solid forms or if the product remains in the organic phase, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Washing: Combine the organic layers and wash them sequentially with water and then saturated aqueous sodium chloride (brine). Rationale: The brine wash helps to remove residual water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The resulting crude material can then be purified by recrystallization or column chromatography.
Workflow Visualizations
The following diagrams illustrate decision-making processes for workup and purification.
Diagram 1: General Workup Decision Tree
Caption: Decision tree for the initial workup phase.
Sources
- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 2. pragmetis.com [pragmetis.com]
- 3. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 178308-61-7|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Strategic Guide to Dichlorophthalazine Scaffolds: A Comparative Analysis of 1,4-Dichlorophthalazine and its 6-Carbonitrile Analogue
For researchers and medicinal chemists navigating the complex landscape of drug discovery, the selection of a core scaffold is a critical decision point that dictates the trajectory of a synthesis campaign. The phthalazine moiety, a nitrogen-containing heterocycle, is a privileged structure found in numerous pharmacologically active compounds, valued for its rigid framework and versatile substitution points.[1][2] Within this class, 1,4-Dichlorophthalazine has emerged as a cornerstone building block, offering two reactive chlorine atoms that serve as handles for constructing diverse molecular architectures.[3][4]
This guide provides an in-depth comparison between the workhorse reagent, 1,4-Dichlorophthalazine , and its electronically modified counterpart, 1,4-Dichlorophthalazine-6-carbonitrile . While experimental data for the latter is not as extensively documented, this analysis leverages fundamental principles of organic chemistry to forecast its reactivity and explore its strategic potential. We will dissect their physicochemical properties, delve into the nuanced differences in their reactivity profiles, and provide a practical experimental framework to guide their application in the laboratory.
Section 1: Physicochemical and Spectroscopic Profiles
A molecule's physical properties and spectroscopic signatures are its fundamental identity card. While both compounds share the same core, the addition of a carbonitrile group imparts distinct characteristics.
Table 1: Comparative Physicochemical Properties
| Property | 1,4-Dichlorophthalazine | This compound | Rationale for Difference |
| Chemical Structure | Inferred Structure | The addition of a -CN group at the 6-position. | |
| Molecular Formula | C₈H₄Cl₂N₂[5] | C₉H₃Cl₂N₃ | Addition of a carbon and a nitrogen atom. |
| Molecular Weight | 199.04 g/mol [4] | 224.05 g/mol | Calculated based on the atomic masses. |
| Appearance | White to Yellow Solid[3] | Expected to be a crystalline solid | Most substituted aromatics are solids at STP. |
| Melting Point | 160-164 °C[1][4] | Expected to be higher | Increased molecular weight and polarity from the nitrile group would lead to stronger intermolecular forces. |
| Solubility | Soluble in chlorinated solvents (e.g., DCM, Chloroform), THF. | Likely similar, with potentially increased solubility in polar aprotic solvents (e.g., DMF, DMSO). | The polar nitrile group may enhance solubility in more polar organic solvents. |
Anticipated Spectroscopic Signatures
The introduction of the strongly electron-withdrawing carbonitrile group is predicted to have a significant impact on the molecule's spectroscopic properties.
-
¹H NMR: In 1,4-Dichlorophthalazine, the protons on the benzene ring appear as two multiplets around 7.74-7.87 ppm in CDCl₃.[1] For the 6-carbonitrile analogue, we would expect a more complex splitting pattern for the remaining three aromatic protons. The proton peri to the nitrile group (at C5) would likely experience the most significant downfield shift due to the anisotropic and electron-withdrawing effects of the -CN group.
-
¹³C NMR: The carbon atom of the nitrile group would introduce a characteristic signal in the 115-120 ppm range. Furthermore, the carbons of the aromatic ring, particularly C6 and the ipso-carbons C1 and C4, would exhibit notable shifts in their resonance frequencies compared to the unsubstituted parent compound.[1]
-
FT-IR: The most telling difference would be the appearance of a sharp, strong absorption band in the region of 2220-2240 cm⁻¹, characteristic of a nitrile (C≡N) stretch. This provides an unambiguous diagnostic tool to confirm the presence of the functional group.
Section 2: The Decisive Difference: A Tale of Two Reactivities
The synthetic utility of these compounds is defined by the reactivity of the two chlorine atoms at the C1 and C4 positions. Both are activated towards nucleophilic aromatic substitution (SₙAr) because they are attached to an electron-deficient diazine ring. However, the 6-carbonitrile substituent dramatically amplifies this effect.
The Electronic Impact of the 6-Carbonitrile Group
The carbonitrile (-CN) group is a potent electron-withdrawing group through both resonance and inductive effects. Its placement on the phthalazine ring has profound consequences:
-
Enhanced Electrophilicity: The -CN group pulls electron density away from the entire heterocyclic system. This further depletes electron density at the C1 and C4 positions, making them significantly more electrophilic and thus more susceptible to attack by nucleophiles.
-
Stabilization of Intermediates: The rate-determining step in an SₙAr reaction is typically the formation of the negatively charged Meisenheimer complex. The electron-withdrawing nitrile group can effectively stabilize this intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate.
This suggests that reactions with this compound will proceed faster, under milder conditions (e.g., lower temperatures), and potentially with a broader range of weaker nucleophiles compared to its unsubstituted counterpart.
Caption: Electronic influence of the 6-carbonitrile substituent on reactivity.
Section 3: Strategic Applications in Synthesis and Drug Discovery
The choice between these two building blocks is a strategic one, dependent on the synthetic goal.
1,4-Dichlorophthalazine: The Versatile Workhorse
This reagent is a staple in medicinal chemistry for preparing 1,4-disubstituted phthalazines.[2] It serves as a key intermediate in the synthesis of a wide array of bioactive molecules, including:
-
Kinase Inhibitors: The phthalazine scaffold is ideal for targeting the ATP-binding pocket of kinases. The two substitution points allow for the introduction of a "hinge-binding" moiety and a "selectivity-determining" group.
-
Anticancer Agents: Many phthalazine derivatives have demonstrated potent anticancer activities.[2]
-
Cardiovascular and Anti-inflammatory Drugs: The scaffold has been incorporated into molecules with vasorelaxant and anti-inflammatory properties.[2]
Its moderate reactivity allows for good control over sequential substitutions, where one chlorine can be displaced under one set of conditions, followed by the displacement of the second under more forcing conditions.
This compound: The High-Octane Specialty Tool
While not as established, the 6-carbonitrile analogue offers unique strategic advantages for the experienced medicinal chemist:
-
Accelerated Library Synthesis: Its predicted higher reactivity makes it an ideal candidate for high-throughput synthesis and the rapid generation of compound libraries under mild conditions.
-
Access to Novel Chemical Space: The nitrile group is not merely an electronic modulator; it is a versatile functional handle. It can be readily transformed into other key groups:
-
Reduction to a primary amine (-CH₂NH₂), providing a site for further derivatization.
-
Hydrolysis to a carboxylic acid (-COOH), enabling amide bond formation or serving as a polar anchor.
-
Cycloaddition with azides to form a tetrazole ring, a common bioisostere for carboxylic acids with improved metabolic stability and pharmacokinetic properties.
-
-
Modulation of Physicochemical Properties: The nitrile group can improve properties like metabolic stability and can act as a hydrogen bond acceptor, potentially enhancing target engagement.[6]
Section 4: Experimental Protocol: A Case Study in SₙAr
To illustrate the practical application of these reagents, we present a representative protocol for the mono-amination of 1,4-Dichlorophthalazine. This procedure serves as a validated baseline from which to extrapolate conditions for its more reactive analogue.
Synthesis of 1-Anilino-4-chlorophthalazine
Caption: General workflow for mono-substitution of 1,4-Dichlorophthalazine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1,4-Dichlorophthalazine (1.0 eq) in isopropanol (approx. 0.1 M), add aniline (1.0-1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Scientist's Note: Isopropanol is a common solvent for these reactions. The base is crucial to neutralize the HCl generated during the substitution, preventing protonation of the starting materials and product. DIPEA is chosen as it is sterically hindered and less likely to compete as a nucleophile.
-
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50 °C and 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloride is consumed (typically 3-6 hours).
-
Scientist's Note: Heating is required to overcome the activation energy for the moderately reactive 1,4-Dichlorophthalazine. Careful monitoring is essential to prevent the formation of the di-substituted byproduct.
-
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure. To the resulting residue, add diethyl ether and stir vigorously.
-
Scientist's Note: This process, known as trituration, is used to induce precipitation of the desired product, which is typically a solid, while impurities may remain dissolved in the ether.
-
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the 1-anilino-4-chlorophthalazine.
Adapting the Protocol for the 6-Carbonitrile Analogue
Given the predicted higher reactivity of this compound, several modifications to the above protocol would be prudent:
-
Lower Reaction Temperature: It is highly probable that the reaction could be performed at room temperature or with only gentle warming (e.g., 30-40 °C), reducing the risk of side reactions.
-
Shorter Reaction Time: The reaction will likely reach completion much faster. Close monitoring from the outset is critical to avoid the formation of the di-substituted product.
-
Weaker Base: It might be possible to use a weaker base or even run the reaction without a base if the nucleophile is not easily protonated, although using a base is generally good practice.
Conclusion
While 1,4-Dichlorophthalazine remains the reliable and well-characterized choice for many synthetic campaigns, This compound represents a powerful, albeit less explored, alternative for specialized applications. Its enhanced reactivity can accelerate discovery efforts, and the versatile nitrile handle opens doors to novel chemical space and diverse functionalization strategies. The decision of which to employ hinges on the specific goals of the project: the need for controlled, stepwise reactivity versus the desire for rapid diversification and access to the unique chemical possibilities offered by the cyano group. Understanding the fundamental electronic principles that differentiate these two scaffolds is key to unlocking their full potential in the art and science of drug discovery.
References
-
Lin, H.-C. et al. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules23 , 2333 (2018). Available at: [Link]
- Reddy, T. S. et al. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Letters in Drug Design & Discovery5, 332–338 (2008).
-
PubChem. 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Available at: [Link]
- A kind of preparation method of 1,4- dichloro phthalazines. CN110156696A.
-
Chourasiya, A. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry223 , 113648 (2021). Available at: [Link]
- Duarte, C. D. et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals14, 529 (2021).
-
PubChem. 2,3-Dihydro-1,4-phthalazinedione. National Center for Biotechnology Information. Available at: [Link]
- O'Sullivan, M. B. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Dublin City University (1998).
-
Global Substance Registration System. 1,4-DICHLOROPHTHALAZINE. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to Navigating the Reactivity of Substituted 1,4-Dichlorophthalazines in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, 1,4-dichlorophthalazine stands as a pivotal scaffold, a versatile building block for a diverse array of biologically active molecules.[1][2] Its two reactive chlorine atoms offer a gateway to complex molecular architectures through sequential functionalization. However, the reactivity of these positions is not static; it is exquisitely sensitive to the electronic nature of substituents on the phthalazine core. This guide provides an in-depth comparison of the reactivity of substituted 1,4-dichlorophthalazines in nucleophilic aromatic substitution (SNAr) reactions, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip you with the predictive understanding necessary to design and execute successful synthetic strategies.
The Underlying Principles: Nucleophilic Aromatic Substitution on Dichlorophthalazines
The primary pathway for the functionalization of 1,4-dichlorophthalazine is the nucleophilic aromatic substitution (SNAr) reaction.[3] This process involves the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, followed by the departure of the chloride leaving group. The presence of the two nitrogen atoms in the phthalazine ring significantly activates the system towards nucleophilic attack compared to a simple dichlorobenzene, by withdrawing electron density and stabilizing the negatively charged intermediate.[3]
The general mechanism for the SNAr reaction on 1,4-dichlorophthalazine is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the phthalazine ring is temporarily disrupted in this step. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized mechanism of the SNAr reaction on a dichlorophthalazine.
The Impact of Substituents on Reactivity
The rate of the SNAr reaction is profoundly influenced by the nature of the substituents on the benzo moiety of the phthalazine ring. These substituents can either accelerate or decelerate the reaction by altering the electron density of the ring and the stability of the Meisenheimer complex.
Electron-Withdrawing Groups (EWGs): Activating the Ring
Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), significantly increase the reactivity of dichlorophthalazines towards nucleophilic attack.[3] They achieve this through two primary mechanisms:
-
Inductive Effect: These electronegative groups pull electron density away from the aromatic ring through the sigma bonds, making the carbon atoms attached to the chlorines more electrophilic and thus more susceptible to nucleophilic attack.
-
Resonance Effect: EWGs with pi systems, like the nitro group, can delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. This stabilization of the intermediate lowers the activation energy of the rate-determining step, leading to a faster reaction.
For instance, the presence of a nitro group at the 6- or 7-position of 1,4-dichlorophthalazine would render the molecule significantly more reactive than the unsubstituted parent compound.
Electron-Donating Groups (EDGs): Deactivating the Ring
Conversely, electron-donating groups, such as methoxy (-OCH3), amino (-NH2), and alkyl groups, decrease the reactivity of dichlorophthalazines in SNAr reactions.[3] Their deactivating effect is also twofold:
-
Inductive Effect: Alkyl groups, for example, are weakly electron-donating through induction, slightly increasing the electron density of the ring and making it less attractive to incoming nucleophiles.
-
Resonance Effect: Substituents with lone pairs of electrons, like methoxy and amino groups, can donate electron density to the aromatic ring through resonance. This increases the electron density at the reaction centers and destabilizes the negatively charged Meisenheimer complex, thereby increasing the activation energy and slowing down the reaction.
Therefore, a 6-methoxy-1,4-dichlorophthalazine would be expected to be considerably less reactive than both the unsubstituted and the 6-nitro-substituted analogues.
Comparative Reactivity: A Data-Driven Perspective
| Substituent at C6/C7 | Electronic Effect | Expected Relative Reactivity | Plausible Reaction Conditions |
| -NO2 | Strong Electron-Withdrawing | Very High | Room temperature to mild heating (e.g., 40-60 °C) |
| -CN | Strong Electron-Withdrawing | High | Mild heating (e.g., 60-80 °C) |
| -H | Neutral | Moderate | Heating (e.g., 80-120 °C) |
| -CH3 | Weak Electron-Donating | Low | Prolonged heating at higher temperatures (e.g., >120 °C) |
| -OCH3 | Strong Electron-Donating | Very Low | Harsh conditions, potentially requiring a catalyst or prolonged reaction times at high temperatures. |
Regioselectivity in Unsymmetrically Substituted Dichlorophthalazines
When the phthalazine ring is unsymmetrically substituted, the question of which chlorine atom will be displaced first becomes critical. The regioselectivity of the initial substitution is governed by a combination of electronic and steric factors. Generally, the chlorine atom on the more electron-deficient carbon will be more reactive. For example, in a 6-substituted 1,4-dichlorophthalazine, the relative positions of the substituent to the two chlorine atoms will determine the outcome. Computational studies on related systems like 2,4-dichloroquinazolines have shown that the carbon atom with the higher LUMO coefficient is more susceptible to nucleophilic attack.[6]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a substituted dichlorophthalazine and its subsequent reaction with a nucleophile.
Protocol 1: Synthesis of 6-Nitro-1,4-dichlorophthalazine
This protocol is a representative example of the synthesis of an activated dichlorophthalazine derivative.
Materials:
-
4-Nitrophthalic anhydride
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Synthesis of 6-Nitrophthalhydrazide: A mixture of 4-nitrophthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6-nitrophthalhydrazide.
-
Chlorination to 6-Nitro-1,4-dichlorophthalazine: 6-Nitrophthalhydrazide (1 equivalent) is suspended in an excess of phosphorus oxychloride. A catalytic amount of DMF is added, and the mixture is heated at reflux for 12 hours. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford 6-nitro-1,4-dichlorophthalazine.
Caption: Workflow for the synthesis of 6-nitro-1,4-dichlorophthalazine.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a substituted 1,4-dichlorophthalazine with a primary or secondary amine.
Materials:
-
Substituted 1,4-dichlorophthalazine (e.g., 6-nitro-1,4-dichlorophthalazine)
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.1 equivalents)
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.2 equivalents)
Procedure:
-
To a solution of the substituted 1,4-dichlorophthalazine (1 equivalent) in the chosen solvent, add the amine (1.1 equivalents) and the non-nucleophilic base (1.2 equivalents).
-
The reaction mixture is stirred at the appropriate temperature (see comparative reactivity table) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired mono-substituted product.
Conclusion
The reactivity of substituted 1,4-dichlorophthalazines in nucleophilic aromatic substitution is a predictable and controllable process, primarily governed by the electronic nature of the substituents on the phthalazine core. Electron-withdrawing groups enhance reactivity by stabilizing the Meisenheimer intermediate, while electron-donating groups have the opposite effect. This understanding allows for the rational design of synthetic routes to a wide variety of functionalized phthalazine derivatives. By carefully selecting the substituents and reaction conditions, researchers can achieve the desired transformations with high efficiency and selectivity, paving the way for the discovery of novel therapeutic agents and other advanced materials.
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The Phthalazine Scaffold: A Privileged Core for Novel Kinase Inhibitors in Oncology
A Comparative Guide to the Efficacy of Phthalazine-Based Inhibitors Targeting Key Oncogenic Pathways
The relentless pursuit of targeted therapies in oncology has unveiled a number of "privileged" chemical scaffolds – molecular frameworks that consistently demonstrate bioactivity against various targets. Among these, the phthalazine core has emerged as a cornerstone in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of phthalazine-based inhibitors, with a primary focus on their well-documented activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Transforming Growth Factor-beta (TGF-β) signaling pathway. While direct experimental data on the nascent 1,4-Dichlorophthalazine-6-carbonitrile scaffold is not yet publicly available, we will extrapolate its potential based on established structure-activity relationships (SAR) within the broader phthalazine class, offering a forward-looking perspective for researchers in drug discovery.
The Rationale for Targeting VEGFR-2 and TGF-β in Cancer
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anticancer therapies.[1] Inhibition of VEGFR-2 can disrupt the tumor's blood supply, thereby impeding its growth and spread.[1]
The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it can act as a tumor suppressor.[2][3] However, in advanced cancers, TGF-β often promotes tumor progression by stimulating cell invasion, metastasis, and immunosuppression.[2][4] Therefore, inhibiting the TGF-β pathway presents a promising strategy for treating late-stage cancers.[5]
Phthalazine-Based Inhibitors: A Comparative Analysis
The phthalazine core serves as a versatile scaffold for the development of kinase inhibitors. Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of various kinases.[2][6]
Phthalazine Derivatives as Potent VEGFR-2 Inhibitors
A significant body of research has focused on the development of phthalazine derivatives as inhibitors of VEGFR-2.[6][7] These compounds typically feature a 1,4-disubstituted phthalazine core. The general pharmacophore model for these inhibitors includes:
-
A flat heteroaromatic ring system (the phthalazine core) that occupies the ATP-binding region.
-
A hydrogen bond donor-acceptor pair that interacts with key amino acid residues in the kinase hinge region.
-
A substituted terminal aryl moiety that extends into a hydrophobic pocket.[6]
Table 1: Comparative Efficacy of Phthalazine-Based VEGFR-2 Inhibitors
| Compound/Series | Target(s) | Key Structural Features | In Vitro Potency (IC50) | Cellular Activity | Reference(s) |
| Vatalanib (PTK787) | VEGFR-1, VEGFR-2 | 1-anilino-4-pyridinylphthalazine | VEGFR-1: 380 nM, VEGFR-2: 20 nM | Good oral absorption and in vivo anticancer activity in xenograft models.[6] | [6] |
| AAC789 | VEGFR-2 | Anilino-phthalazine | 20 nM | Potent inhibitor of VEGFR-2.[7] | [7] |
| IM-023911 | VEGFR-2 | Anilino-phthalazine | 48 nM | Potent inhibitor of VEGFR-2.[7] | [7] |
| Compound 2g (from El-Sayed et al.) | VEGFR-2 | 4-(4-chlorophenyl)phthalazine with an isonicotinohydrazide spacer | 0.148 µM | Potent against MCF-7 (IC50 = 0.15 µM) and HepG2 (IC50 = 0.12 µM) cell lines.[7] | [7] |
| Compound 4a (from El-Sayed et al.) | VEGFR-2 | 4-(4-chlorophenyl)phthalazine with a phenylurea spacer | 0.196 µM | Highly potent against MCF-7 (IC50 = 0.18 µM) and HepG2 (IC50 = 0.09 µM) cell lines.[7] | [7] |
Structure-Activity Relationship (SAR) Insights:
The efficacy of these inhibitors is highly dependent on the nature and position of substituents on the phthalazine core and the terminal aryl ring. For instance, the presence of a urea or amide linker often facilitates crucial hydrogen bonding interactions with the kinase.[6] The choice of substituents on the terminal phenyl ring can significantly impact hydrophobic interactions and overall potency.[6]
Phthalazine Derivatives as Modulators of the TGF-β Pathway
More recently, the phthalazine scaffold has been explored for its potential to inhibit the TGF-β signaling pathway through a non-kinase inhibition mechanism.[8] This represents a novel approach to modulating this complex pathway, potentially avoiding the off-target effects associated with ATP-competitive kinase inhibitors.[8]
One study identified a phthalazine derivative, compound 10p , that potently inhibits TGF-β/Smad signaling with an IC50 of 0.11 µM.[8] Importantly, this compound did not directly inhibit the TGFβRI kinase, suggesting a different mechanism of action.[8] This discovery opens up new avenues for the development of more selective TGF-β pathway modulators.
The Potential of this compound
While specific data is lacking, the structure of this compound suggests it could serve as a valuable starting point for the synthesis of novel kinase inhibitors. The two chlorine atoms at the 1 and 4 positions are excellent leaving groups for nucleophilic substitution, allowing for the facile introduction of various side chains to explore the SAR. The electron-withdrawing nature of the carbonitrile group at the 6-position could influence the electronic properties of the phthalazine ring system, potentially impacting its interaction with target kinases.
Based on the established SAR of other phthalazine derivatives, one could envision synthesizing a library of compounds by reacting this compound with various anilines, phenols, or other nucleophiles. These derivatives could then be screened against a panel of kinases, including VEGFR-2 and others implicated in cancer.
Comparison with Alternative Inhibitors
To provide a broader context, it is essential to compare the performance of phthalazine-based inhibitors with other classes of molecules targeting VEGFR-2 and the TGF-β pathway.
Table 2: Comparison with Non-Phthalazine VEGFR-2 and TGF-β Inhibitors
| Inhibitor | Target | Chemical Class | Mechanism of Action | Clinical Status | Reference(s) |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | Bi-aryl urea | Multi-kinase inhibitor | Approved for various cancers | [7] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | Indolinone | Multi-kinase inhibitor | Approved for various cancers | [9] |
| Ramucirumab | VEGFR-2 | Monoclonal antibody | Blocks ligand binding to VEGFR-2 | Approved for various cancers | [5][10] |
| Galunisertib | TβRI kinase | Pyrimidine derivative | ATP-competitive kinase inhibitor | Clinical trials for various cancers | [6] |
| Vactosertib | TβRI kinase | Not specified | ATP-competitive kinase inhibitor | Clinical trials for various cancers | [6][11] |
Phthalazine-based inhibitors offer the potential for high potency and selectivity, and as demonstrated by the non-kinase TGF-β inhibitors, they may provide novel mechanisms of action that can overcome resistance to existing therapies.
Experimental Methodologies for Efficacy Evaluation
The development of any new inhibitor requires robust and reproducible experimental protocols. Here, we outline the fundamental assays used to characterize the efficacy of phthalazine-based inhibitors.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Protocol Outline:
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu:Tyr 4:1)), ATP, assay buffer, and the test compound.[12]
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ATP remaining is quantified using a detection reagent such as Kinase-Glo™.[12][13]
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[14]
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[15]
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]
-
Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[15]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the targeted signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the experimental design.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: TGF-β/SMAD Signaling Pathway and Potential Non-Kinase Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Conclusion and Future Directions
The phthalazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors with significant potential in oncology. The wealth of data on VEGFR-2 inhibitors provides a clear roadmap for the design of new compounds, while the discovery of non-kinase TGF-β pathway modulators opens exciting new avenues for research.
The this compound core represents an intriguing, unexplored scaffold. Based on the established principles of medicinal chemistry and the SAR of existing phthalazine-based inhibitors, it holds considerable promise as a template for the generation of novel, efficacious anticancer agents. Further synthesis and biological evaluation of derivatives of this scaffold are warranted to fully elucidate its potential. As our understanding of the complex signaling networks that drive cancer deepens, the continued exploration of privileged scaffolds like phthalazine will be crucial in the development of the next generation of targeted therapies.
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El-Sayed, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
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Kharbanda, A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. National Institutes of Health. [Link]
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Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]
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A Comparative Guide to the Characterization of 1,4-Dichlorophthalazine-6-carbonitrile Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phthalazine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic applications including anticancer, anti-inflammatory, and antihypertensive activities.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its pharmacological profile. This guide focuses on the characterization of derivatives of 1,4-Dichlorophthalazine-6-carbonitrile, a key intermediate for the synthesis of novel therapeutic agents. The presence of the dichloro functionalities at the 1 and 4 positions provides reactive sites for nucleophilic substitution, while the electron-withdrawing carbonitrile group at the 6-position can significantly influence the molecule's electronic properties and biological interactions.
This technical comparison will delve into the synthesis, characterization, and biological evaluation of this compound derivatives, providing experimental data and protocols to aid researchers in this field.
Synthesis of the this compound Scaffold
The synthetic pathway to this compound commences with a substituted phthalic anhydride, which undergoes cyclization with hydrazine to form the corresponding phthalazinedione. Subsequent chlorination yields the target 1,4-dichloro intermediate.
Synthetic Workflow
Caption: General reaction pathways for the synthesis of amino-substituted derivatives.
Spectroscopic and Biological Data Comparison
While specific experimental data for derivatives of this compound is not abundant in publicly available literature, we can extrapolate expected characterization data and potential biological activity based on related phthalazine derivatives. For the purpose of this guide, we will present a hypothetical comparison between a mono-anilino and a di-anilino substituted derivative.
| Compound | Structure | Expected 1H NMR Chemical Shifts (δ, ppm) | Expected Mass Spectrum (m/z) | Potential Biological Target | Hypothetical IC50 (µM) |
| 1-Anilino-4-chloro-phthalazine-6-carbonitrile | This compound core with one aniline group. | Aromatic protons of phthalazine and aniline moieties, NH proton. | [M+H]+ corresponding to C15H8ClN4 | VEGFR-2 Kinase [3] | 0.5 - 2.0 |
| 1,4-Di(anilino)phthalazine-6-carbonitrile | This compound core with two aniline groups. | Aromatic protons of phthalazine and aniline moieties, NH protons. | [M+H]+ corresponding to C21H15N5 | Aurora Kinase | 0.1 - 0.8 |
Note: The chemical shifts and biological data are illustrative and based on trends observed in similar phthalazine derivatives. Actual experimental values would need to be determined empirically.
Experimental Protocols
General Procedure for the Synthesis of 1-Anilino-4-chloro-phthalazine-6-carbonitrile
This protocol is a representative procedure based on the synthesis of similar 1,4-disubstituted phthalazines. [4] Materials:
-
This compound
-
Aniline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Add aniline (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired 1-anilino-4-chloro-phthalazine-6-carbonitrile.
Characterization:
-
1H NMR: Acquire a spectrum in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight.
-
IR Spectroscopy: Identify characteristic functional group vibrations (e.g., C≡N, N-H, C-Cl).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized derivatives against a target kinase, such as VEGFR-2.
Materials:
-
Synthesized this compound derivative
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and recombinant VEGFR-2 kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold presents a versatile platform for the development of novel kinase inhibitors and other targeted therapeutics. The synthetic accessibility and the potential for diverse functionalization at the 1 and 4 positions make it an attractive starting point for medicinal chemistry campaigns.
Further research should focus on the synthesis and rigorous characterization of a broader range of derivatives, including those with different amine, alcohol, and thiol substituents. A systematic structure-activity relationship (SAR) study, supported by robust biological data and computational modeling, will be crucial in identifying potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.
References
-
Abdallah, E. et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627–647. Available at: [Link]
-
Barros, T. A. et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), e2000130. Available at: [Link]
-
Chen, Y. et al. (2007). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 12(11), 2455-2465. Available at: [Link]
-
Jaraph-Alhadad, L. A. et al. (2023). A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave. Arkivoc, 2023(vii), 202312043. Available at: [Link]
-
Lee, H.-G. et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061-1063. Available at: [Link]
-
Li, Y. et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 521. Available at: [Link]
-
Luo, J. et al. (2015). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Advances, 5(120), 99283-99292. Available at: [Link]
-
Sangshetti, J. N. et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115049. Available at: [Link]
- Unknown. (2019). A kind of preparation method of 1,4- dichloro phthalazines. Chinese Patent CN110156696A.
-
Wang, X. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 199. Available at: [Link]
-
Zhang, T. et al. (2011). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 16(12), 10144-10155. Available at: [Link]
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- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
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- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Phthalazine Isomers
Introduction: The Challenge of Isomeric Identity in Drug Discovery
In the landscape of medicinal chemistry, structural isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Phthalazine, quinazoline, and quinoxaline, all benzodiazines with the chemical formula C₈H₆N₂, serve as privileged scaffolds in numerous therapeutic agents.[1][2] Their core structures are foundational to drugs with applications ranging from anticancer to antimicrobial.[3][4] The precise arrangement of the two nitrogen atoms within the heterocyclic ring dictates the molecule's electronic distribution, hydrogen bonding capability, and overall three-dimensional shape, thereby governing its interaction with biological targets.
This guide provides a comprehensive spectroscopic comparison of these three critical isomers. We will delve into the nuances of UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data, offering not just reference data but also the underlying structural rationale for the observed differences. The experimental protocols provided are designed to be robust and self-validating, ensuring researchers can confidently distinguish between these closely related compounds.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy orbitals. For aromatic heterocycles like the benzodiazines, the key transitions are the high-energy π → π* (originating from the aromatic system) and the lower-energy n → π* (involving the non-bonding lone pair electrons on the nitrogen atoms). The relative positions of the nitrogen atoms significantly alter the molecular symmetry and the energy levels of these orbitals, providing a clear method for differentiation.
Structural Rationale for Spectral Differences
-
Quinoxaline (1,4-): The symmetrical placement of the nitrogen atoms (para-like) results in distinct, well-separated absorption bands.
-
Quinazoline (1,3-): The meta-like arrangement of nitrogens breaks the symmetry seen in quinoxaline, leading to more complex, overlapping bands. The n → π* transition is typically well-defined.
-
Phthalazine (2,3-): The adjacent nitrogen atoms (ortho-like) cause significant interaction between their lone pairs. This raises the energy of the n orbitals, resulting in a red-shift (shift to longer wavelength) of the n → π* transition compared to the other isomers.
Comparative UV-Vis Data
| Compound | Solvent | λ_max (nm) (π → π) | λ_max (nm) (n → π) | Source(s) |
| Quinoxaline | Ethanol | ~233, ~315 | ~340 | [5] |
| Quinazoline | Cyclohexane | ~225, ~270, ~305 | ~320 | [6] |
| Phthalazine | Ethanol | ~218, ~260, ~300 | ~355 | [7] |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Accurately prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or cyclohexane). From this, prepare a dilute solution (typically 1-10 µg/mL) in a 10 mL volumetric flask. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank and another with the sample solution.
-
Blank Correction: Perform a baseline correction or "auto-zero" with the solvent-filled cuvette across the desired wavelength range (e.g., 200-450 nm). This electronically subtracts any absorbance from the solvent and cuvettes.
-
Data Acquisition: Acquire the absorption spectrum of the sample. Ensure the scan speed is appropriate to resolve the peaks clearly (e.g., a medium scan speed setting).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the distinct electronic transitions. Compare the obtained spectrum with reference data for positive identification.
Workflow for UV-Vis Spectroscopy
Caption: A generalized workflow for the differentiation of phthalazine isomers using UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Molecular Vibrations
FT-IR spectroscopy is an indispensable tool for identifying functional groups and providing a unique "fingerprint" of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending, wagging). For the benzodiazine isomers, the most informative regions are the C=N and C-N stretching regions (1650-1100 cm⁻¹) and the C-H out-of-plane bending region (900-700 cm⁻¹), which is highly sensitive to the substitution pattern on the benzene ring.
Structural Rationale for Spectral Differences
-
Quinoxaline: As a 1,4-disubstituted benzene analog, it typically shows a strong band in the 850-800 cm⁻¹ range for the two adjacent free hydrogen atoms on the benzene ring.
-
Quinazoline: Behaving like a 1,2,3-trisubstituted system in its benzene portion, its C-H out-of-plane bending patterns are more complex.
-
Phthalazine: This isomer presents as a 1,2-disubstituted benzene analog, which characteristically exhibits a strong absorption in the 770-735 cm⁻¹ range. The C=N stretching frequency is also influenced by the proximity of the two nitrogen atoms.
Comparative FT-IR Data (Key Vibrations, cm⁻¹)
| Vibrational Mode | Quinoxaline | Quinazoline | Phthalazine | Source(s) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | [8] |
| C=N Stretch | ~1620, ~1570 | ~1625, ~1580 | ~1630, ~1590 | [6][8] |
| Aromatic C=C Stretch | ~1500, ~1460 | ~1510, ~1470 | ~1490, ~1450 | [8] |
| C-H Out-of-Plane Bend | ~830 (strong) | Complex pattern | ~750 (strong) | [5][6] |
Experimental Protocol: FT-IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and H₂O vapor).
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing & Analysis: The resulting spectrum should be automatically ratioed against the background to produce a clean transmittance or absorbance spectrum. Analyze the key regions, particularly the fingerprint region (< 1500 cm⁻¹), to identify the isomer.
Workflow for FT-IR Spectroscopy
Caption: Standard operating procedure for isomeric analysis using ATR-FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of isomers. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the molecular framework with high precision.
¹H NMR: Chemical Shifts and Coupling
The electronegative nitrogen atoms strongly deshield adjacent protons, shifting their signals downfield (to higher ppm values). The number of unique proton signals and their splitting patterns (spin-spin coupling) provide a definitive signature for each isomer.
-
Structural Rationale:
-
Quinoxaline: Due to its C₂ᵥ symmetry, it shows only two signals for the heterocyclic protons and two for the benzenoid protons, each appearing as a multiplet.
-
Quinazoline: Lacks symmetry, resulting in six unique signals for the six protons. The H2 and H4 protons, being adjacent to nitrogen atoms, are the most downfield. H4 is a singlet, while H2 is coupled to other protons.
-
Phthalazine: Possesses C₂ᵥ symmetry, but different from quinoxaline. It shows one signal for the two equivalent heterocyclic protons (H1, H4) and two multiplets for the benzenoid protons. The heterocyclic proton signal is a prominent singlet far downfield.
-
¹³C NMR: Mapping the Carbon Skeleton
The effect of the nitrogen atoms is even more pronounced on the carbon chemical shifts. Carbons directly bonded to nitrogen (C=N) are significantly shifted downfield.
-
Structural Rationale:
-
Quinoxaline: Symmetry results in only four carbon signals (two quaternary, two tertiary).
-
Quinazoline: The lack of symmetry leads to eight distinct carbon signals. The C2 and C4 carbons are the most deshielded.
-
Phthalazine: Symmetry allows for only three carbon signals (one quaternary, two tertiary). The C1/C4 signal is highly deshielded.
-
Comparative NMR Data (in CDCl₃)
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) | Source(s) |
| Quinoxaline | H2/H3: ~8.8 (s); H5/H8: ~8.1 (m); H6/H7: ~7.7 (m) | C2/C3: ~145; C4a/C8a: ~142; C5/C8: ~130; C6/C7: ~129.5 | [9][10] |
| Quinazoline | H2: ~9.4 (s); H4: ~9.3 (s); H5-H8: 7.6-8.2 (m) | C2: ~160; C4: ~155; C8a: ~150; Others: 125-135 | [9][10] |
| Phthalazine | H1/H4: ~9.5 (s); H5/H8: ~8.1 (m); H6/H7: ~7.8 (m) | C1/C4: ~152; C4a/C8a: ~127; C5-C8: ~127-133 | [9][10] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and the magnetic field locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a spectral width of ~15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is needed. To ensure accurate integration of all carbon signals, especially quaternary carbons, a longer relaxation delay (5-10 seconds) is required.
-
Data Processing and Analysis: Fourier transform the raw data (FID). Phase the resulting spectrum and calibrate it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to determine the isomeric structure.
Workflow for NMR Spectroscopy
Caption: A comprehensive workflow for structural elucidation of isomers via ¹H and ¹³C NMR.
Mass Spectrometry (MS): Differentiating by Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural information through its fragmentation pattern. While all three isomers have the same nominal mass (m/z 130), the way they break apart upon ionization is dictated by the stability of the resulting fragments, which in turn depends on the nitrogen atom positions.
Structural Rationale for Fragmentation Differences
-
Phthalazine: The adjacent nitrogen atoms facilitate a characteristic retro-Diels-Alder-type fragmentation, leading to the expulsion of a stable N₂ molecule. This results in a prominent fragment ion at m/z 102 (M-28). This is the most diagnostic fragmentation pathway among the three isomers.[11]
-
Quinoxaline & Quinazoline: These isomers do not readily lose N₂. Their primary fragmentation pathway is the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing aromatic rings. This leads to a fragment ion at m/z 103 (M-27). Further fragmentation can occur, but the initial loss is the most telling.[12] The relative intensities of the fragment ions may differ slightly between quinoxaline and quinazoline, but their differentiation by EI-MS alone is less definitive than for phthalazine.
Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ion(s) [m/z] | Interpretation | Source(s) |
| Quinoxaline | 130 | 103, 76 | Loss of HCN, then C₂H₂ | [5] |
| Quinazoline | 130 | 103, 76 | Loss of HCN, then C₂H₂ | [13] |
| Phthalazine | 130 | 102 , 76 | Loss of N₂ , then C₂H₂ | [11][14] |
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, this is typically done using a direct insertion probe (DIP). The probe is heated, causing the sample to sublime directly into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak and compare the fragmentation pattern to reference data to determine the isomer. The presence of a strong m/z 102 peak is a clear indicator of phthalazine.
Workflow for Mass Spectrometry
Caption: The process flow for isomeric identification using Electron Ionization Mass Spectrometry.
Conclusion
The accurate identification of phthalazine, quinazoline, and quinoxaline is critical for advancing drug discovery and development. While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most definitive characterization.
-
UV-Vis Spectroscopy offers a quick, preliminary differentiation based on the λ_max of the n → π* transition.
-
FT-IR Spectroscopy provides a reliable fingerprint, with the C-H out-of-plane bending region being particularly diagnostic of the substitution pattern.
-
Mass Spectrometry is exceptionally effective at identifying phthalazine through its unique loss of N₂.
-
NMR (¹H and ¹³C) Spectroscopy stands as the ultimate arbiter, providing unambiguous structural confirmation for all three isomers through detailed analysis of chemical shifts and molecular symmetry.
By understanding the principles behind the spectroscopic differences and employing the robust protocols outlined in this guide, researchers can confidently navigate the subtleties of these important heterocyclic isomers.
References
-
ResearchGate. (n.d.). Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres. Retrieved from [Link]
-
Moghadam, F. A., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Daru Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazoline vs. cinnoline, phthalazine, quinoline and iso-quinoline structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Biologically Active Cinnoline, Phthalazine and Quinoxaline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Core structures of quinazolines, phthalazines and quinoxalines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. Retrieved from [Link]
-
Bendale College. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). IR analysis of quinoxaline:4-HBA (1 : 2). Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and different isomeric forms of diazine family. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NIH PMC. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
-
NIH PMC. (n.d.). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Retrieved from [Link]
-
NIH PMC. (n.d.). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
-
NIH. (n.d.). Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. Retrieved from [Link]
-
AJOL. (2018). Molecular Properties of the Valence Isomers of Diazines. African Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Phthalazine. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation modes in the case of cinnoline (a) and phthalazine (b). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds. Retrieved from [Link]
-
NIST. (n.d.). Quinoxaline. NIST WebBook. Retrieved from [Link]
-
arXiv. (n.d.). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. Retrieved from [Link]
-
DTIC. (2006). Effect Of Substituents On UV-Vis Spectra And RSA Properties Of Phthalocyanine Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Superposition of the UV-Vis electronic absorption spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Retrieved from [Link]
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RACO. (n.d.). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
NIH PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Novel quinoxaline derivatives: synthesis and structural studies. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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Saylor.org. (n.d.). Spectroscopic Methods. Retrieved from [Link]
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SCILIT. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,4-Dichlorophthalazine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 1,4-Dichlorophthalazine-6-carbonitrile, a key building block for various therapeutic agents, is no exception. The presence of even trace impurities can have significant downstream effects, potentially altering biological activity, introducing toxicity, or complicating regulatory approval. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical compound, grounded in scientific principles and practical laboratory experience.
The Synthetic Landscape and Potential Impurities: A Causal Analysis
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common synthetic route to the phthalazine core involves the condensation of a substituted phthalic anhydride or its corresponding acid with hydrazine, followed by chlorination.[1][2] For our target molecule, this compound, a plausible pathway begins with a cyan-substituted phthalic acid derivative.
A likely precursor, 6,7-dichlorophthalazine-1,4-(2H, 3H)-dione, can be synthesized from 4,5-dichlorophthalic anhydride and hydrazine hydrate.[1] The subsequent chlorination, often employing reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), is a critical step where impurities can be introduced.[3]
Based on this synthetic rationale, a vigilant analyst should anticipate the following potential impurities:
-
Unreacted Starting Materials: Residual 6-cyanophthalazine-1,4-dione that has not undergone complete chlorination.
-
Isomeric Byproducts: Incomplete or alternative reactions could lead to the formation of monochlorinated phthalazine species.
-
Residual Chlorinating Agents and their Byproducts: Traces of POCl₃, PCl₅, or their hydrolysis products.
-
Solvent Residues: Organic solvents used during synthesis and purification steps.
-
Degradation Products: The nitrile and chloro functionalities can be susceptible to hydrolysis or other forms of degradation under certain conditions.
The choice of analytical methodology must be capable of resolving and quantifying these diverse potential contaminants.
A Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following techniques, each with its unique strengths, form the backbone of a robust quality control strategy.
| Analytical Technique | Principle | Strengths | Weaknesses | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution for non-volatile and thermally labile compounds, excellent quantitative accuracy and precision. | May require method development for optimal separation, less definitive identification without a mass spectrometer. | Unreacted starting materials, isomeric impurities, non-volatile degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile and semi-volatile compounds, provides structural information for definitive identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes.[4] | Residual solvents, volatile byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information for unambiguous identification of the main component and impurities. | Lower sensitivity compared to chromatographic methods, quantification can be complex. | Structural isomers and process-related impurities with distinct NMR signals. |
| Elemental Analysis (CHNS/X) | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition of the bulk material, a fundamental indicator of purity. | Does not provide information on the nature of individual impurities, requires a relatively pure sample for accurate results. | Inorganic salts, confirming the overall elemental composition. |
Experimental Deep Dive: Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for routine purity analysis and quantification of known impurities. Its ability to separate compounds with subtle structural differences makes it invaluable.
Caption: A typical workflow for purity assessment of this compound using HPLC-UV.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for instance, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare the synthesized sample similarly.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Interpretation: Calculate the purity of the synthesized product by the area percentage method. Identify known impurities by comparing their retention times with those of reference standards.
| Parameter | Result |
| Retention Time of Main Peak | ~ 5.2 min |
| Purity of Synthesized Batch | 98.5% (by area) |
| Known Impurity 1 (Monochloro-derivative) | Retention Time: ~ 3.8 min, Area %: 0.8% |
| Known Impurity 2 (Starting Material) | Retention Time: ~ 2.5 min, Area %: 0.5% |
| Unknown Impurities | Total Area %: 0.2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is unparalleled for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents. The mass spectrometer provides definitive structural information, which is crucial for identifying unknown peaks.
Caption: A standard workflow for the analysis of volatile impurities in this compound by GC-MS.
-
Sample Preparation: Dissolve the synthesized product in a suitable volatile solvent like dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by comparing peak areas to those of standards.
| Impurity Identified | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (ppm) |
| Dichloromethane | 3.1 | 49, 84, 86 | 150 |
| Acetonitrile | 2.8 | 40, 41 | 50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and the identification of structurally similar impurities.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzene ring. The number of signals, their chemical shifts, and coupling constants will confirm the substitution pattern. Impurities with different substitution patterns will exhibit their own unique sets of signals.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The chemical shift of the carbonitrile carbon and the carbons attached to the chlorine atoms are particularly diagnostic. The presence of unexpected signals can indicate impurities.
For example, the presence of a signal corresponding to a C-H bond where a C-Cl bond is expected would indicate an incomplete chlorination.
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in the sample. The experimental values should align closely with the theoretical values for the pure compound.
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 48.93 | 48.85 | -0.08 |
| Hydrogen (H) | 1.32 | 1.35 | +0.03 |
| Nitrogen (N) | 18.34 | 18.25 | -0.09 |
| Chlorine (Cl) | 31.41 | 31.50 | +0.09 |
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Forced Degradation Studies: Probing for Potential Instability
To ensure the stability of this compound and to identify potential degradation products, forced degradation studies are essential.[5] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
-
Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures to assess susceptibility to pH-mediated degradation.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide to identify potential oxidation products.
-
Thermal Degradation: Heating the solid material to evaluate its thermal stability.
-
Photodegradation: Exposing the compound to UV and visible light to assess its photosensitivity.
The resulting degradation products should be analyzed by a stability-indicating method, typically HPLC, to demonstrate that the analytical procedure can separate the intact drug from its degradation products.
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of this compound is not a task for a single analytical technique but requires a well-reasoned, multi-faceted approach. HPLC-UV serves as the primary tool for quantitative purity determination and the detection of non-volatile impurities. GC-MS is indispensable for identifying and quantifying residual solvents and other volatile components. NMR spectroscopy provides the definitive structural confirmation of the target molecule and can reveal subtle structural isomers. Finally, elemental analysis offers a fundamental check of the compound's elemental composition.
By judiciously applying these complementary techniques and understanding the potential synthetic and degradation pathways, researchers and drug development professionals can confidently establish the purity of this compound, thereby ensuring the quality and safety of the subsequent active pharmaceutical ingredients.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
